Vinylcyclopropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-2-5-3-4-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWFBNMYFYINAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219358 | |
| Record name | Ethenylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-86-7 | |
| Record name | Ethenylcyclopropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethenylcyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethenylcyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for the Preparation of Vinylcyclopropane Derivatives
Convergent and Divergent Synthetic Approaches to Vinylcyclopropanes
Convergent and divergent strategies offer flexible pathways to a wide array of vinylcyclopropane structures. Convergent syntheses involve the coupling of two or more complex fragments to form the final product in a minimal number of steps. In contrast, divergent syntheses start from a common intermediate that is elaborated through different reaction pathways to yield a library of structurally related compounds.
Ylide-Mediated Cyclopropanation Strategies
The reaction of ylides with α,β-unsaturated carbonyl compounds represents a powerful method for constructing highly functionalized vinylcyclopropanes. thieme-connect.com Sulfur and telluronium ylides are commonly employed for this purpose. capes.gov.brorganic-chemistry.orgsioc.ac.cn
The addition of unsaturated ylides to Michael acceptors, such as α,β-unsaturated esters, ketones, amides, and nitriles, provides a direct route to this compound derivatives. thieme-connect.comsioc.ac.cn For instance, camphor-derived sulfur ylides have been designed for the cyclopropanation of electron-deficient alkenes. sioc.ac.cnacs.org These reactions often proceed with high diastereoselectivity and enantioselectivity, particularly when chiral ylides are used. capes.gov.brsioc.ac.cnacs.org The choice of base and additives can significantly influence the stereochemical outcome. For example, the use of LiTMP/HMPA or LDA/LiBr can lead to different diastereomers of vinylcyclopropanes. capes.gov.br
A notable application of this strategy is the Michael-initiated ring-closure (MIRC) reaction. rsc.orgrsc.org This domino reaction involves the conjugate addition of a nucleophile to an electrophilic alkene, followed by intramolecular ring closure of the resulting carbanion. rsc.org Chiral ammonium (B1175870) ylides, generated in situ from chiral cinchona alkaloids, have been successfully used in asymmetric MIRC reactions to produce chiral cyclopropanes with high enantioselectivity. rsc.org
The scope of ylide-mediated cyclopropanation has been expanded to include catalytic versions, where the chiral sulfide (B99878) or telluride can be recovered and reused. sioc.ac.cn Catalytic amounts of chiral sulfonium (B1226848) salts have been shown to be effective in the cyclopropanation of chalcone (B49325) derivatives. sioc.ac.cnsioc.ac.cnacs.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Yield (%) | d.r. | ee (%) | Reference |
| Chalcone | Silylated allylic bromide | exo-Sulfonium salt 9b (20 mol%) | 1,2,3-Trisubstituted-vinylcyclopropane | Good | - | Good | sioc.ac.cn |
| Chalcone | Cinnamyl bromide | Telluronium salt 8b (20 mol%) | 1,2,3-Trisubstituted-vinylcyclopropane | Good | - | Good | sioc.ac.cn |
| β-Aryl-α,β-unsaturated esters/ketones/amides/nitriles | Camphor-derived sulfonium salt 9a/t-BuOK | - | 1,2-trans-Vinylcyclopropane | - | Excellent | Excellent | sioc.ac.cn |
| tert-Butyl acrylate | Phenacyl bromine/Cinchonine 8 | NaOH | Chiral cyclopropane (B1198618) | 57 | - | 94 | rsc.org |
| α-Bromo esters/amides | Vinyl ketones/esters | Cinchona alkaloid derivatives (8, 16, 17, 18) | Chiral cyclopropanes | Good | Good | Good | rsc.org |
Carbenoid Chemistry in this compound Formation
Carbenoid chemistry provides a classic and effective route to vinylcyclopropanes. This typically involves the reaction of a carbene or carbenoid species with a 1,3-diene. acs.orgbeilstein-journals.org Metal-vinyl carbenes, generated from precursors like vinyldiazoacetates or cyclopropenes, are particularly useful in this context. beilstein-journals.org
A significant advancement in this area is the use of cyclopropenes as vinyl carbene precursors. beilstein-journals.org Catalysts such as zinc chloride (ZnCl₂) or dirhodium tetraacetate ([Rh₂(OAc)₄]) can generate metal-vinyl carbene intermediates from cyclopropenes, which then react with 1,3-dienes to form 1,2-divinylcyclopropanes. beilstein-journals.org This method offers a more convergent approach compared to traditional multi-step sequences. beilstein-journals.org The diastereoselectivity of this reaction is highly dependent on the structure of the diene, with cyclic dienes generally affording good to complete endo selectivity. beilstein-journals.org
Another approach involves the copper-catalyzed decomposition of diazoketones in the presence of a diene, leading to the formation of 1-acyl-2-vinylcyclopropanes. thieme-connect.com This method provides a direct route to these valuable building blocks.
Transition Metal-Catalyzed Cyclopropanation Protocols
Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of vinylcyclopropanes is no exception. unige.chnih.gov Various transition metals, including copper, rhodium, palladium, and ruthenium, have been employed to catalyze the cyclopropanation of dienes and other suitable substrates. unige.chnih.gov
Copper-catalyzed cyclopropanation of 2-substituted-1,3-dienes is a notable method that can achieve excellent regioselectivity and enantioselectivity. unige.ch Rhodium catalysts are also widely used, particularly in intramolecular cyclopropanations. For instance, rhodium(II) catalysis can be used for the cyclopropanation of 1,3-dienes, and the resulting vinylcyclopropanes can undergo further in-situ transformations. nih.gov
Palladium-catalyzed reactions have also been developed for this compound synthesis. For example, palladium catalysis can be involved in cascade reactions that lead to the formation of fused this compound systems. acs.org Furthermore, transition metal-catalyzed cycloadditions of vinylcyclopropanes with various partners are a well-established field, highlighting the importance of these catalysts in both the synthesis and subsequent reactions of vinylcyclopropanes. nih.govpku.edu.cnresearchgate.netpku.edu.cn
| Substrate | Catalyst | Reaction Type | Product | Key Features | Reference |
| 2-Substituted-1,3-diene | Copper catalyst | Cyclopropanation | Enantioenriched vinylcyclopropanes | Excellent regioselectivity and enantioselectivity | unige.ch |
| 1,3-Diene | Rhodium(II) catalyst | Cyclopropanation | This compound | Can be part of a tandem process | nih.gov |
| (Homo)allylic vicinal diacetate | Palladium(0) catalyst | Intramolecular Tsuji-Trost cascade cyclization | γ-Lactam-fused this compound | High diastereoselectivity and stereospecificity | acs.org |
Intramolecular Cyclization and Annulation Reactions to Access Vinylcyclopropanes
Intramolecular reactions provide an efficient means to construct complex, fused-ring systems containing a this compound moiety. These reactions often proceed with high stereocontrol.
A notable example is the intramolecular Tsuji-Trost cascade cyclization of (homo)allylic vicinal diacetates bearing a pendant β-ketoamide or a related carbon nucleophile. acs.org This palladium-catalyzed reaction yields γ-lactam-fused vinylcyclopropanes with the formation of three new stereocenters, two of which are quaternary, with high diastereoselectivity. acs.org The absolute configuration can be controlled by the choice of starting material, such as an inexpensive carbohydrate, or by the geometry of the alkene in the precursor. acs.org
Intramolecular cyclopropanation reactions can also be achieved through other catalytic systems. For instance, a gold-catalyzed intramolecular cyclopropanation of a 1,8-enyne has been used as a key step in the synthesis of natural products containing a bicyclo[6.1.0]nonane motif. rsc.org Similarly, rhodium-catalyzed intramolecular [2+1] cycloadditions have been employed to construct strained, fused bicyclic systems with high diastereoselectivity. rsc.org
Annulation reactions involving vinylcyclopropanes are also a powerful tool for building complex cyclic structures. Phosphine-catalyzed [3+2] annulation reactions between vinylcyclopropanes and various electrophiles, such as N-tosylaldimines or electron-deficient heteroarenes, provide access to highly functionalized chiral pyrrolidines and other polycyclic systems. researchgate.netchinesechemsoc.org These reactions often proceed with high diastereo- and enantioselectivity. researchgate.netchinesechemsoc.org
Stereochemical Control in this compound Synthesis
Achieving stereocontrol in the synthesis of vinylcyclopropanes is crucial, as the biological activity and synthetic utility of these compounds often depend on their specific stereochemistry.
Diastereoselective Synthetic Routes
Diastereoselective synthesis of vinylcyclopropanes can be achieved through various strategies, often by taking advantage of substrate control or reagent control.
One effective method involves the cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium ylides. organic-chemistry.org This approach offers high regio- and stereocontrol, typically yielding trans-diastereomers with high selectivity. organic-chemistry.org The steric and electronic properties of the substituents on both the diene and the ylide can influence the diastereoselectivity. organic-chemistry.org
Another strategy is the deborylative cyclization of geminal diboron (B99234) compounds. acs.orgnih.gov This method allows for the diastereoselective synthesis of boryl-substituted vinylcyclopropanes. The diastereoselectivity in this case is primarily governed by the nature of the α-substituent (alkyl vs. aryl) on the diboron compound, with the geometry of the olefinic side chain playing a secondary role. acs.orgnih.gov
Palladium(0)-catalyzed [3+2] cycloadditions of malonate-derived vinylcyclopropanes with aldehydes also proceed with high diastereoselectivity, affording 2,5-cis disubstituted tetrahydrofuran (B95107) derivatives. nih.gov The use of chiral auxiliaries attached to the starting materials is another common approach to induce diastereoselectivity. acs.org
Furthermore, intramolecular reactions, such as the Tsuji-Trost cascade cyclization mentioned earlier, often exhibit high levels of diastereoselectivity due to the conformational constraints of the cyclic transition states. acs.org The rhodium-catalyzed intramolecular [3+2] cycloaddition of trans-vinylcyclopropane-enes is another example of a highly diastereoselective transformation. nih.gov
| Method | Substrates | Reagents/Catalyst | Product | Diastereoselectivity (d.r.) | Reference |
| Ylide Cyclopropanation | Electron-poor dienes, aryl- and vinyl-stabilized sulfonium ylides | - | 2-Aryl- and 2-vinyl-substituted vinylcyclopropanes | High trans-diastereoselectivity | organic-chemistry.org |
| Deborylative Cyclization | Geminal diboron compounds | - | Boryl-substituted vinylcyclopropanes | Governed by α-substituent | acs.orgnih.gov |
| Pd-catalyzed [3+2] Cycloaddition | Malonate-derived this compound, aldehydes | Pd(0) catalyst | 2,5-cis Disubstituted tetrahydrofurans | High | nih.gov |
| Intramolecular Tsuji-Trost Cascade Cyclization | (Homo)allylic vicinal diacetates | Pd(0) catalyst | γ-Lactam-fused vinylcyclopropanes | ~9:1 | acs.org |
Enantioselective Approaches to Chiral Vinylcyclopropanes
The synthesis of single-enantiomer chiral vinylcyclopropanes is a significant challenge in organic chemistry. Methodologies are broadly categorized into those using chiral catalysts and those employing chiral auxiliaries or substrate control.
The development of chiral catalysts has enabled the direct, one-step synthesis of optically active vinylcyclopropanes, often with high levels of stereocontrol. These catalysts create a chiral environment around the reacting species, influencing the facial selectivity of the cyclopropanation.
Transition Metal Catalysis: Rhodium and Iridium complexes are prominent in this field. Chiral rhodium(II) carboxylate catalysts, such as dirhodium tetraprolinate derivatives like Rh₂(S-DOSP)₄, are highly effective for the asymmetric cyclopropanation of alkenes with donor/acceptor-substituted carbenoids derived from vinyldiazoacetates. nih.govcapes.gov.br These reactions typically exhibit high diastereoselectivity and enantioselectivity, producing activated vinylcyclopropanes. nih.gov For instance, the reaction of styryldiazoacetate with styrene (B11656) using Rh₂(S-DOSP)₄ yields the corresponding this compound with 98% enantiomeric excess (ee). nih.gov
Iridium catalysts featuring chiral diphosphine ligands have been successfully applied to the enantioselective cycloisomerization of nitrogen-bridged 1,6-enynes. nih.gov This process constructs chiral cyclopropanes fused to a six-membered ring system, demonstrating the utility of iridium in forming complex bicyclic structures. uwindsor.caresearchgate.net
Ylide-Mediated Cyclopropanation: An alternative strategy involves the use of chiral sulfur or tellurium ylides. These reagents can be generated in situ from chiral sulfonium or telluronium salts, which are often derived from readily available natural products like camphor. When these chiral ylides react with electron-deficient alkenes such as α,β-unsaturated esters, amides, or ketones, they can deliver the cyclopropane ring with high enantioselectivity. psu.edu The mechanism often involves the formation of a rigid, chelated transition state, particularly when the ylide contains a coordinating group like a hydroxyl moiety, which enhances stereocontrol. Current time information in Bangalore, IN.
A selection of chiral catalysts and their performance in asymmetric this compound synthesis is summarized below.
| Catalyst / Reagent | Substrate Type | Product Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Rh₂(S-DOSP)₄ | Styrene + Vinyldiazoacetate | Donor-Acceptor VCP | >20:1 | 98% | nih.gov |
| Camphor-derived Sulfonium Ylide | Methyl Cinnamate | 1,2,3-Trisubstituted VCP | - | 97% | Current time information in Bangalore, IN. |
| [IrCl(cod)]₂ / p-TolBINAP | Nitrogen-bridged 1,6-enyne | Fused Azabicyclo[4.1.0]heptene | - | Good | nih.gov |
| Chiral Telluronium Ylide | α,β-Unsaturated Esters | 1,3-Disubstituted-2-vinylcyclopropane | High | Excellent | psu.edu |
VCP: this compound
In this approach, a chiral molecule, or "auxiliary," is temporarily incorporated into one of the reactants. The steric and electronic properties of the auxiliary direct the incoming reagent to a specific face of the molecule during the cyclopropanation step, thereby controlling the stereochemical outcome. After the reaction, the auxiliary can be cleaved and recovered.
A notable example is the use of (−)-8-phenylmenthol as a chiral auxiliary. researchgate.net When attached to an α,β-unsaturated acid to form a (−)-8-phenylmenthyl α,β-unsaturated ester, it effectively directs the cyclopropanation by silylated telluronium allylides. nih.gov This reaction proceeds with high diastereoselectivity to afford trans-2-silylvinyl-trans-3-substituted cyclopropyl (B3062369) esters. nih.govresearchgate.net The high directing power of the (−)-8-phenylmenthyl group is attributed to its ability to effectively shield one face of the double bond. A key advantage of this method is the straightforward recovery of the valuable chiral auxiliary via saponification. researchgate.net
Substrate control can also be combined with catalyst control to achieve exceptional levels of stereoselectivity. In one reported synthesis, a diazoacetate bearing a chiral auxiliary was reacted in the presence of a chiral rhodium catalyst (Rh₂(S-DOSP)₄) to yield a dihydrobenzofuran intermediate with a diastereomer ratio of 13:1, showcasing a powerful double stereodifferentiation strategy. nih.gov
Synthesis of Activated and Unactivated this compound Substrates
Vinylcyclopropanes can be broadly classified as "activated" or "unactivated" based on the presence or absence of electron-withdrawing groups, which significantly influences their reactivity.
Activated Vinylcyclopropanes: Activated vinylcyclopropanes, often termed donor-acceptor (D-A) cyclopropanes, possess an electron-withdrawing group (the acceptor, e.g., ester, ketone) and an electron-donating group (the vinyl group acts as the donor). acs.orgresearchgate.netdntb.gov.ua These substrates are particularly valuable as their strained C-C bonds are polarized and primed for ring-opening reactions.
Key synthetic routes to activated vinylcyclopropanes include:
Rhodium-Catalyzed Carbenoid Reactions: The reaction of diazo compounds, especially vinyldiazoacetates, with alkenes in the presence of a rhodium(II) catalyst is a primary method for producing D-A vinylcyclopropanes. nih.govcapes.gov.br
Ylide Chemistry: The Corey-Chaykovsky reaction, involving the addition of sulfur ylides to α,β-unsaturated carbonyl compounds, is a classic and effective method. researchgate.net
Palladium-Catalyzed Intramolecular Cyclopropanation: Substrates like 1,3-dienyl β-keto esters can undergo intramolecular cyclopropanation catalyzed by Pd(II) complexes to yield bicyclic activated vinylcyclopropanes. acs.org
Unactivated Vinylcyclopropanes: Unactivated vinylcyclopropanes lack significant electronic activation and are generally more stable. psu.eduresearchgate.net Their synthesis can be more challenging but provides access to different reactivity patterns.
Zirconium-Mediated Reactions: A direct conversion of α,β-unsaturated ketones to vinylcyclopropanes can be achieved using a zirconium-mediated nih.govCurrent time information in Bangalore, IN.-addition followed by a deoxygenative cyclopropanation sequence that proceeds under specific protic conditions (e.g., using H₂SO₄). lookchem.com
Kulinkovich Reaction Precursors: The Kulinkovich reaction transforms esters into cyclopropanols using a titanium(IV) alkoxide and a Grignard reagent. researchgate.netwikipedia.orgorganic-chemistry.org The resulting cyclopropanols can then be converted to unactivated vinylcyclopropanes through subsequent elimination reactions.
Copper-Catalyzed Borylation: Recently, a copper-catalyzed borylative cyclization of unactivated vinylcyclopropanes has been developed, which provides access to functionalized cyclic borates, highlighting a synthetic pathway starting from unactivated systems. nih.govacs.orgthieme-connect.com
Preparation of Fused and Polycyclic this compound Systems
Fusing the this compound motif to other ring systems creates structurally complex and rigid scaffolds found in numerous natural products. These are typically synthesized via intramolecular reactions where the cyclopropane ring is formed from a precursor already containing the other cyclic components.
Key strategies include:
Intramolecular Cyclopropanation of Diazo Compounds: The intramolecular reaction of diazo compounds is a powerful tool. For example, copper(I) triflate catalyzes the intramolecular cyclopropanation of α-aryl-α-diazo esters, a key step in the total synthesis of (±)-communesin F. nih.gov Similarly, Fischer acyloxycarbene complexes can undergo a sequential acylation-intramolecular cyclopropanation to produce 2-oxabicyclo[3.1.0]hexan-3-ones, which are cyclopropane-fused γ-lactones. nih.gov
Intramolecular Tsuji-Trost Cascade Cyclization: A stereoselective intramolecular Tsuji-Trost cascade reaction has been developed using (homo)allylic vicinal diacetates that bear a pendant β-ketoamide. This palladium-catalyzed process generates γ-lactam-fused vinylcyclopropanes with excellent stereocontrol, creating two new rings and three new stereocenters in a single operation. acs.orgnih.gov
Cycloisomerization of Enynes: Transition metal-catalyzed cycloisomerization of enynes provides a direct route to fused bicyclic systems. Iridium catalysts, for instance, can convert nitrogen-tethered 1,7-enynes into azabicyclo[5.1.0]octene systems, which are valuable N-heterocyclic fused vinylcyclopropanes. researchgate.net
Intramolecular [3+2] Cycloadditions: Rhodium(I) can catalyze the intramolecular [3+2] cycloaddition of unactivated trans-vinylcyclopropane-enes. In this reaction, the this compound acts as a three-carbon synthon to build a new five-membered ring, resulting in a fused bicyclic product. psu.edu
Advanced Studies on Vinylcyclopropane Rearrangement Reactions
The Vinylcyclopropane-Cyclopentene Rearrangement
The this compound-cyclopentene rearrangement is a thermally induced ring expansion reaction that converts a vinyl-substituted cyclopropane (B1198618) into a cyclopentene (B43876). wikipedia.org This isomerization has been a subject of extensive study for over half a century, not only for its synthetic utility in constructing five-membered rings but also as a model for understanding fundamental chemical principles. wikiwand.com The reaction typically requires high temperatures, often between 500-600 °C, due to a significant activation barrier. wikipedia.org
The mechanism of the this compound rearrangement has been a topic of considerable debate, with evidence supporting both concerted and stepwise pathways. wikipedia.orgwikiwand.com The central question is whether the reaction proceeds in a single, continuous transformation (concerted) or through the formation of a distinct intermediate (stepwise). acs.org Experimental and computational studies have shown that the operative mechanism is highly dependent on the specific substrate and its substitution. wikipedia.org Kinetic data and secondary kinetic isotope effects have pointed towards a concerted mechanism, while the distribution of stereoisomeric products often suggests a stepwise, diradical pathway. wikipedia.orgwikiwand.com Ultimately, it is now widely accepted that both orbital-symmetry controlled pericyclic pathways and diradical-mediated processes can be operative, often in competition. wikipedia.org
The stepwise mechanism involves the homolytic cleavage of the weakest carbon-carbon bond in the cyclopropane ring (the one adjacent to the vinyl group) to form a diradical intermediate. wikipedia.orgwikiwand.com The activation energy for the rearrangement of the parent this compound is approximately 50 kcal/mol. wikipedia.orgwikiwand.com This value is significantly lower than the energy required to break a C-C bond in an unsubstituted cyclopropane (about 63 kcal/mol), with the ~13 kcal/mol difference being remarkably similar to the resonance stabilization energy of an allyl radical. This observation provided early support for the intermediacy of an allyl-stabilized diradical. wikiwand.com
Computational studies have further characterized these intermediates. wikiwand.comnih.gov Calculations indicate that the structures along the primary reaction pathway possess a substantial diradical character. nih.gov The potential energy surface is described as being relatively flat after the initial bond cleavage, allowing for a shallow region where the diradical species can exist. wikiwand.com This diradical intermediate is not static; it can undergo conformational changes and rotations before cyclizing to form the final cyclopentene product. wikiwand.com The formation of all four possible stereoisomeric products in many cases is strong evidence for the existence of such an intermediate, which has sufficient lifetime to undergo bond rotation and lose some of the stereochemical information of the starting material. acs.org
In 1969, Woodward and Hoffmann analyzed the this compound rearrangement as a concerted wikipedia.orgnih.gov-sigmatropic shift, proposing that the reaction's stereochemical outcome would be governed by the principles of orbital symmetry. wikipedia.orgwikiwand.com Their analysis predicted specific, "allowed" stereochemical pathways for a concerted reaction. wikipedia.org
According to their rules, two pathways are symmetry-allowed:
Suprafacial-inversion (si) : The migrating carbon group moves over the same face of the π-system with inversion of its stereochemistry. wikipedia.org
Antarafacial-retention (ar) : The migrating group moves to the opposite face of the π-system with retention of its stereochemistry. wikipedia.org
Conversely, two pathways are symmetry-forbidden:
Suprafacial-retention (sr) : The group moves over the same face with retention of stereochemistry. wikipedia.org
Antarafacial-inversion (ai) : The group moves to the opposite face with inversion of stereochemistry. wikipedia.org
The observation that the si pathway is often the major product route provides strong support for the role of orbital symmetry control. acs.orgnih.gov Even though computational models show the transition state has significant diradical character, orbital interactions that favor the Woodward-Hoffmann allowed si stereochemistry are still influential. acs.org The formation of symmetry-forbidden products, however, indicates that a purely concerted pericyclic mechanism cannot be the sole pathway. wikipedia.org
The activation energy for the thermal this compound rearrangement is consistently measured to be around 50 kcal/mol. wikipedia.orgwikiwand.com Computational studies, such as those using the CASSCF/6-31G* level of theory, have provided detailed insights into the transition state. acs.org For the parent this compound, a transition structure for the concerted si pathway was located approximately 46.9 kcal/mol above the s-trans-vinylcyclopropane ground state. acs.org This transition state is described as having a high "diradicaloid" character, existing on a broad, flat plateau on the potential energy surface. wikiwand.comacs.org This flat energy landscape allows for significant conformational flexibility, blurring the lines between a truly concerted transition state and a short-lived diradical intermediate. acs.org The energy difference between the pathways for rearrangement and those for simple stereoisomerization of the cyclopropane is small, often only 2-3 kcal/mol, explaining why both processes can compete. acs.org
| Rearrangement Parameter | Value |
| Experimental Activation Energy | ~50 kcal/mol |
| Calculated Activation Energy (si pathway) | 46.9 kcal/mol |
| Energy Difference (Rearrangement vs. Isomerization) | ~2.6-3.4 kcal/mol |
Data sourced from computational and experimental studies. wikipedia.orgwikiwand.comacs.org
Substituents on the this compound skeleton can significantly alter the kinetics, thermodynamics, and mechanistic pathway of the rearrangement. wikipedia.orgnih.gov
Radical-Stabilizing Substituents : Groups that can stabilize a radical intermediate, such as phenyl or vinyl groups, tend to lower the activation energy of the rearrangement. wikipedia.orgresearchgate.net This facilitates the initial C-C bond cleavage. Furthermore, these substituents can slow the rate of reclosure of the diradical compared to the rate of cyclopentene formation, leading to a more concerted-like mechanism with less stereochemical scrambling. wikipedia.org
Electron-Donating/Withdrawing Groups : Methoxy-substituted vinylcyclopropanes exhibit significantly accelerated reaction rates, allowing the rearrangement to occur at lower temperatures (e.g., 220 °C). wikipedia.org In contrast, studies with cyano groups have also been reported. researchgate.net The stereoselectivity of the reaction can be enhanced by substituents that destabilize the intermediates and transition states involved in competing stereomutation pathways. nih.gov
Steric Effects : Bulky substituents, like a tert-butyl group, can influence the conformational preferences of the diradical intermediate and thus the product distribution. nih.gov
Activating Groups : The incorporation of certain functional groups can dramatically lower the required reaction temperature. For instance, a dithiane group on the cyclopropane ring allows the rearrangement to proceed at much lower temperatures. wikipedia.org Similarly, alkoxy-substituted vinylcyclopropanes show a rate acceleration analogous to the anionic-oxy-Cope rearrangement. wikipedia.org
| Substituent Type | Effect on Rearrangement |
| Radical-stabilizing (e.g., Phenyl) | Lowers activation energy, promotes more concerted character. wikipedia.orgresearchgate.net |
| Electron-donating (e.g., Methoxy) | Accelerates reaction rate. wikipedia.org |
| Bulky (e.g., tert-Butyl) | Influences conformational preferences and product ratios. nih.gov |
| Activating (e.g., Dithiane, Alkoxy) | Drastically lowers required reaction temperature. wikipedia.org |
The stereochemical outcome of the this compound-cyclopentene rearrangement is one of its most complex and revealing features. The formation of multiple stereoisomers is a key piece of evidence pointing away from a single, purely concerted mechanism. acs.org The stereochemical course is highly dependent on the geometry of the starting this compound. wikipedia.org
trans-Vinylcyclopropanes : Substrates with a trans relationship between the vinyl group and substituents on the cyclopropane ring tend to favor the formation of the symmetry-allowed ar and si cyclopentene products. This observation is consistent with a dominant, orbital-symmetry-controlled concerted mechanism. wikipedia.org
cis-Vinylcyclopropanes : Conversely, cis-substituted vinylcyclopropanes show a preference for yielding the symmetry-forbidden ai and sr products. This outcome strongly suggests a mechanism that is more stepwise, proceeding through a diradical intermediate that has time to undergo bond rotations into a conformation leading to the forbidden products. wikipedia.org
Despite these trends, in nearly all studied cases, all four possible stereoisomeric products are formed to some extent. wikipedia.org This indicates that the concerted and stepwise pathways are competitive and often operate simultaneously. wikipedia.org The final product distribution reflects the relative rates of all possible pathways, including initial bond cleavage, conformational changes in the diradical intermediate, reclosure to the starting material (stereomutation), and cyclization to the various cyclopentene stereoisomers. wikipedia.orgwikiwand.com The ability to deconvolve these competing rates has been crucial to understanding the nuanced mechanistic picture of this classic rearrangement. wikipedia.org
Catalytic Promotion of this compound Rearrangements
While thermal this compound rearrangements typically require high temperatures, often in excess of 300°C, the use of catalysts can significantly lower the activation energy, allowing these reactions to proceed under much milder conditions. wikipedia.orgnih.gov This has broadened the synthetic utility of this compound rearrangements, making them compatible with a wider range of functional groups. Both transition metal complexes and organocatalysts have been successfully employed to promote these transformations. nih.gov
Transition metal catalysts, including those based on rhodium, palladium, nickel, and gold, are particularly effective. nih.govacs.orgnih.gov Rhodium(I) complexes, such as Wilkinson's catalyst (Rh(PPh₃)₃Cl), have been shown to catalyze the rearrangement of vinylcyclopropanes to form 1,3-dienes. nih.govbeilstein-journals.org The proposed mechanism involves the oxidative addition of the rhodium(I) catalyst to a C-C bond of the cyclopropane ring to form a rhodacyclobutane intermediate, which then undergoes reductive elimination to yield the diene product. nih.gov More recently, rhodium catalysis has been used in the enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes to produce chiral cyclopentenes. chemrxiv.orgchemrxiv.org
Palladium-catalyzed rearrangements of dienyl or trienyl cyclopropanes have also been developed, providing access to functionalized vinylcyclopentene derivatives with high yields and excellent enantioselectivities. nih.gov Gold(I) catalysts have been shown to facilitate the cycloisomerization of enynes containing a this compound moiety, leading to the formation of complex bicyclic systems. acs.org
Organocatalysis has emerged as a powerful, metal-free alternative for promoting this compound rearrangements. ehu.eusnih.govresearchgate.netthieme-connect.com Chiral secondary amines, such as Jørgensen-Hayashi type catalysts, have been used to catalyze the enantioselective rearrangement of (vinylcyclopropyl)acetaldehydes to substituted cyclopentenes. ehu.eusnih.gov This reaction proceeds through the formation of an enamine intermediate, which facilitates the ring opening of the cyclopropane. ehu.eus The subsequent intramolecular cyclization is directed by the chiral catalyst, leading to high enantioselectivity. ehu.eusnih.gov This method is particularly noteworthy as it allows for the conversion of racemic starting materials into highly enantioenriched products. ehu.eusnih.gov
| Catalyst Type | Catalyst Example | Substrate | Product | Key Features |
|---|---|---|---|---|
| Transition Metal (Rhodium) | [Rh(C₂H₄)Cl]₂ / (R)-Xyl-BINAP | Racemic vinyl gem-difluorocyclopropane | Chiral cyclopentenone | Enantioconvergent, high yield and ee |
| Transition Metal (Palladium) | Pd₂(dba)₃ / Trost ligand | Dienyl cyclopropane | Functionalized vinylcyclopentene | High yield and enantioselectivity |
| Transition Metal (Gold) | (Ph₃PAu)NTf₂ | 1,6-Enyne with this compound | Bicyclic diene | Skeletal rearrangement |
| Organocatalyst | Jørgensen-Hayashi catalyst | (Vinylcyclopropyl)acetaldehyde | Chiral substituted cyclopentene | Enantioselective, from racemic starting material |
Other Electrophile- and Radical-Induced Rearrangement Pathways
Beyond the catalytically promoted pathways that often lead to cyclopentenes, vinylcyclopropanes can undergo a variety of other rearrangements induced by electrophiles or radical initiators, leading to a diverse array of products. These include sigmatropic rearrangements and processes involving ring expansion or contraction.
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a conjugated system. wikipedia.org In the context of this compound derivatives, the most notable sigmatropic rearrangement is the Cope rearrangement, a chemrxiv.orgchemrxiv.org-sigmatropic shift. This is particularly prevalent in cis-1,2-divinylcyclopropanes, which undergo a facile rearrangement to cyclohepta-1,4-dienes. wikipedia.orgbeilstein-journals.org This dithis compound-cycloheptadiene rearrangement is driven by the release of ring strain from the three-membered ring and is mechanistically related to the Cope rearrangement of 1,5-dienes. wikipedia.org The reaction proceeds through a boat-like transition state. beilstein-journals.org trans-1,2-Divinylcyclopropanes can also undergo this rearrangement, but they must first isomerize to the cis isomer at higher temperatures. wikipedia.org
beilstein-journals.orgchemrxiv.org-Hydrogen shifts are another class of sigmatropic rearrangements, though less common for simple vinylcyclopropanes. According to the Woodward-Hoffmann rules, a thermal beilstein-journals.orgchemrxiv.org-hydrogen shift is symmetry-forbidden for a suprafacial migration, which is the geometrically feasible pathway. stereoelectronics.org However, photochemical beilstein-journals.orgchemrxiv.org-hydrogen shifts are symmetry-allowed and can occur. libretexts.org In some cases, a formal beilstein-journals.orgchemrxiv.org-hydrogen shift can occur as part of a more complex reaction sequence, such as the rearomatization of an intermediate in the rearrangement of vinyl phenylcyclopropanes. acs.org
A related process is the homo- beilstein-journals.orgnih.gov-sigmatropic hydrogen shift, which can be observed in certain this compound systems. cdnsciencepub.com This involves the migration of a hydrogen atom over a five-atom system that includes the vinyl group and one of the cyclopropyl (B3062369) carbons. The site-selectivity of these shifts can be influenced by substituents on the cyclopropane ring. cdnsciencepub.com
The dithis compound-cycloheptadiene rearrangement is a prime example of a ring expansion process that goes beyond the formation of a five-membered ring. wikipedia.org This reaction has been utilized in the synthesis of natural products containing seven-membered rings. wikipedia.org
Other ring expansion reactions have also been observed. For instance, vinylcyclopropanes can participate in transition metal-catalyzed [5+2] cycloadditions with alkynes or alkenes to form seven-membered rings. wikipedia.org In these reactions, the this compound acts as a five-carbon component. Rhodium catalysts are often used to mediate these transformations. wikipedia.org
In some cases, instead of a ring expansion, a ring-opening of the cyclopropane occurs. For example, rhodium-catalyzed rearrangement of certain vinylcyclopropanes can lead to the formation of acyclic 1,3-dienes. beilstein-journals.org This pathway competes with the more common rearrangement to cyclopentenes and is favored for unactivated vinylcyclopropanes. beilstein-journals.org
Furthermore, vinylcyclopropanes embedded within larger ring systems can undergo complex rearrangements. For instance, when a this compound is part of a cyclooctane core, it can be converted to a [5.5]-fused ring system, demonstrating a more intricate skeletal reorganization. wikipedia.org Under the influence of Brønsted acids, certain fused vinylcyclopropanes can undergo ring opening of the exocyclic cyclopropane bond, followed by cyclization to form heterocyclic systems, such as hexahydrofuro[2,3-b]furans. digitellinc.com This contrasts with the Lewis acid-catalyzed rearrangement of the same substrates, which leads to cyclopentene formation. digitellinc.com
Mechanistic Investigations of Vinylcyclopropane Ring Opening Reactions
General Principles of Ring-Opening Mechanisms
The inherent strain of the cyclopropane (B1198618) ring is the primary driving force for its ring-opening reactions. In vinylcyclopropanes, this reactivity is further influenced by the adjacent vinyl group, which can participate in and stabilize intermediates formed during the ring-opening process. The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the cyclopropane ring can significantly alter the mechanism. For instance, "donor-acceptor" (D-A) cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly reactive and can undergo ring-opening under milder conditions. researchgate.net The interplay between the strained ring and the substituents dictates whether the reaction proceeds through ionic, radical, or metal-mediated pathways.
Electrophile-Mediated Ring-Opening Mechanisms
Electrophilic attack on the vinyl group of a VCP can induce a ring-opening cascade. For instance, the addition of an electrophile, such as a bromine cation (Br+), to the double bond can form a transient cationic intermediate. uni-regensburg.de This intermediate can then undergo a spontaneous ring-expansion, driven by the release of ring strain and the electronic "push" from a heteroatom within the ring system, if present. uni-regensburg.de This process ultimately leads to the formation of a more stable, larger ring structure. uni-regensburg.de
In another example, the reaction of VCPs with interhalogen electrophiles like Br-X can lead to the formation of seven-membered rings. uni-regensburg.de The proposed mechanism involves the initial formation of the interhalogen compound, which then adds to the vinyl group to create a cationic intermediate that triggers the ring expansion. uni-regensburg.de The stereochemistry of these reactions can be highly specific, with evidence suggesting the formation of a "tight" carbocation intermediate where the original stereochemistry of the VCP is retained. acs.org
Nucleophile-Mediated Ring-Opening Mechanisms
Nucleophilic attack can also initiate the ring-opening of VCPs, particularly those activated by electron-withdrawing groups. thieme-connect.com For example, secondary amines can react with vinylcyclopropanes bearing ester groups to yield ring-opened products. thieme-connect.com In these reactions, the nucleophile attacks one of the cyclopropane carbons, leading to the cleavage of a C-C bond and the formation of a stable, acyclic product. thieme-connect.com The regioselectivity of the nucleophilic attack is often controlled by the position of the activating groups on the cyclopropane ring.
It has been observed that the reactivity of the VCP towards nucleophiles is influenced by the nature of the activating group. For instance, a VCP with a dinitrile activating group reacts more readily with amines than one with a diester group. thieme-connect.com
Radical-Mediated Ring-Opening Mechanisms
Vinylcyclopropanes can undergo ring-opening through radical-mediated pathways, often initiated by a radical species adding to the vinyl group. wikipedia.orgpku.edu.cn This addition generates a cyclopropylcarbinyl radical, which can rapidly rearrange to a more stable homoallyl radical, effectively opening the cyclopropane ring. This process has been utilized in polymerization reactions to create polymers with both linear and cyclic repeating units. acs.orgresearchgate.net
The radical ring-opening can also be part of a cascade reaction. For example, treatment of casbene, a natural product containing a vinylcyclopropane moiety, with ethanethiol (B150549) radical results in a regiospecific 1,4-addition to the this compound ring. rsc.org This type of radical-mediated functionalization has also been used to create complex polycyclic compounds by trapping the resulting radical with olefins. capes.gov.br
| Initiator | VCP Substrate | Key Intermediate | Product Type |
| Ethanethiol radical | Casbene | Homoallyl radical | 1,4-addition product |
| Thiyl radical | 2-Silylbicyclo[3.1.0]hexane | Cyclopentyl radical | Trisubstituted cyclopentenes |
| Photoredox catalyst | Functionalized VCPs | Propagating radical | Poly(VCPs) |
Transition Metal-Mediated Ring-Opening Mechanisms
Transition metals are powerful catalysts for the ring-opening of VCPs, offering a diverse range of reaction pathways and leading to the formation of various carbocyclic and heterocyclic systems. nih.govresearchgate.net Metals such as palladium, rhodium, nickel, and iron can activate the C-C bonds of the cyclopropane ring, facilitating cycloaddition and other transformations. nih.gov
A common mechanistic step in transition metal-catalyzed reactions of VCPs is the oxidative addition of the metal into one of the C-C bonds of the cyclopropane ring. wikipedia.orgnih.gov This process leads to the formation of a metallacyclobutane intermediate. wikipedia.org For vinylcyclopropanes, the oxidative addition can occur at the proximal C-C bond (adjacent to the vinyl group) to form a metallacyclohexene or a π-allyl metal complex. wikipedia.orgwikimedia.org The specific intermediate formed depends on the metal, the ligands, and the substitution pattern of the VCP. nih.govpku.edu.cn
For instance, Pd(0) catalysts can react with activated VCPs via oxidative addition to form zwitterionic π-allylpalladium complexes. nih.gov These intermediates are versatile and can participate in a variety of subsequent reactions, including conjugate additions and allylic alkylations. nih.gov In the case of non-activated VCPs, which lack strong electron-withdrawing groups, the oxidative addition typically generates a neutral metallacycle. nih.gov
Metallacyclic intermediates play a crucial role in many transition metal-mediated ring-opening reactions of VCPs. Following the initial oxidative addition, the resulting metallacycle can undergo further transformations. For example, a metallacyclohexene formed from a VCP can undergo migratory insertion with an alkyne or alkene, leading to the formation of larger ring systems. nih.govnih.gov
Rhodium(I) catalysts, for example, can promote the [5+2] cycloaddition of VCPs with alkynes. The proposed mechanism involves the oxidative addition of Rh(I) to the VCP to form a rhodacyclohexene intermediate. nih.gov Subsequent migratory insertion of the alkyne and reductive elimination yields the seven-membered cycloheptadiene product. nih.gov Similarly, nickel-catalyzed [3+2] cycloadditions of VCPs with allenes are thought to proceed through a nickelacyclobutane intermediate that undergoes allene (B1206475) insertion and reductive elimination. nih.gov
Role of Ligands in Directing Ring-Opening Pathways
The trajectory of this compound (VCP) ring-opening reactions is profoundly influenced by the nature of the ligands coordinated to the transition metal catalyst. Ligands play a critical role in modulating the catalyst's electronic properties and steric environment, thereby dictating the reaction mechanism, rate, and ultimate product distribution. nih.govmdpi.com Theoretical and experimental studies have demonstrated that by carefully selecting ligands, chemists can steer the reaction towards desired pathways, such as cycloadditions, rearrangements, or nucleophilic additions. nih.govresearchgate.net
Phosphine (B1218219) ligands are particularly versatile in controlling the outcomes of VCP ring-openings. In nickel-catalyzed reactions, the choice between monodentate and bidentate phosphine ligands can alter the optimal reaction pathway. mdpi.comresearchgate.net For instance, in the [3+2] cycloaddition between VCP and N-tosylbenzaldimine, density functional theory (DFT) calculations showed that the coordination mode of the phosphine ligand to the nickel center affects the stability of key intermediates and transition states, thereby influencing both the reaction rate and selectivity. mdpi.comresearchgate.net Bidentate ligands like 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) were found to be more effective than monodentate ligands such as dimethylphenylphosphine (B1211355) (PMe2Ph), leading to higher product yields. mdpi.com
In asymmetric catalysis, chiral ligands are essential for achieving enantiocontrol. Ferrocene-based chiral bisphosphines have proven highly effective in rhodium-catalyzed asymmetric ring-opening of racemic VCPs with aryl boronic acids, affording products with excellent regioselectivity and high enantiomeric excess (ee). acs.orgnih.gov The unique, non-symmetrical structure of these ferrocene (B1249389) ligands was found to be crucial for achieving satisfactory control, a feat not possible with many C2-symmetric bisphosphine ligands. acs.orgnih.gov Similarly, chiral diphosphines like BINAP derivatives are instrumental in enantioselective intramolecular [5+2] cycloadditions catalyzed by rhodium. scispace.com The development of specialized chiral ligands, such as phosphanyl-oxazolines (PHOX) and Trost ligands, has expanded the scope of palladium-catalyzed asymmetric reactions of VCPs. researchgate.netscispace.com
The influence of different ligand types on reaction outcomes is summarized in the table below, highlighting the power of ligand-based control in VCP chemistry.
| Catalyst System | Ligand Type | Reaction Type | Role of Ligand / Observation |
| Rh(I) | dnCOT, COD | (5+2) Cycloaddition | Increases reaction rate by destabilizing the Rh-product complex through steric repulsion. nih.govacs.org |
| Rh(I) | [Rh(CO)2Cl]2 | (5+2) Cycloaddition | Lower reactivity; reverses regioselectivity compared to bulkier COD ligands due to diminished ligand-substrate repulsion. nih.govacs.org |
| Ni(0) | Bidentate Phosphine (e.g., dmpe) | [3+2] Cycloaddition | Promotes higher reaction yields (>99%) and diastereoselectivity by stabilizing the preferred reaction pathway. mdpi.com |
| Ni(0) | Monodentate Phosphine (e.g., PMe2Ph) | [3+2] Cycloaddition | Results in significantly lower yields (47%) and reduced diastereoselectivity. mdpi.com |
| Rh(I) | Ferrocene-based bisphosphines | Asymmetric Ring-Opening | Essential for achieving high regioselectivity (99:1 r.r.) and enantioselectivity (88-96% ee). acs.orgnih.gov |
| Fe | N-Heterocyclic Carbene (NHC) | Allylic Substitution | The combination of an NHC ligand and an electron-rich ferrate catalyst enables the reaction of VCPs with pronucleophiles. scispace.com |
Regioselective and Stereoselective Aspects of Ring-Opening Reactions
The cleavage of the cyclopropane ring in VCPs can generate different regioisomeric and stereoisomeric products. Controlling the regioselectivity (where the bond forms) and stereoselectivity (the 3D arrangement of atoms) is a central challenge and a primary goal in the synthetic application of VCPs. Transition metal catalysis, particularly through the strategic choice of ligands, provides a powerful tool for addressing this challenge. researchgate.netnih.gov
Regioselectivity is often determined by a combination of steric and electronic effects, which can be finely tuned by the ligand. nih.gov In the nickel-catalyzed rearrangement of vinylcyclopropanes, a remarkable ligand-controlled regiodivergence has been reported. nih.gov Depending on the specific phosphine ligand used, the reaction can be selectively directed to form either 1,4- or 1,5-disubstituted cyclopentenes. nih.gov Mechanistic studies, including DFT calculations, revealed that the product selectivity is determined at the final reductive elimination step from a six-membered η1-allyl intermediate, with the ligand influencing the relative energies of the competing transition states. nih.gov
In rhodium-catalyzed reactions, ligands also exert strong regiochemical control. For (5+2) cycloadditions with unsymmetrical alkynes, bulky ligands like COD or dnCOT direct the first C-C bond to form proximal to the larger substituent on the alkyne, minimizing ligand-substrate steric repulsion. nih.govacs.org Conversely, using a smaller catalyst system like [Rh(CO)2Cl]2 can reverse this selectivity. nih.govacs.org Electronic effects also play a role; electron-withdrawing groups on the alkyne prefer to be proximal to the newly forming C-C bond to maximize stabilizing metal-substrate back-bonding interactions. nih.gov
Stereoselectivity, encompassing both diastereoselectivity and enantioselectivity, is a key feature of modern VCP chemistry. High levels of diastereoselectivity are often achieved in cycloaddition reactions. For example, in a nickel-catalyzed [3+2] cycloaddition of VCPs and imines, the choice of phosphine ligand significantly impacts the diastereomeric ratio of the resulting cis- and trans-pyrrolidines. mdpi.com The use of the bidentate ligand dmpe resulted in a cis:trans ratio of >99:1, whereas the monodentate ligand PMe3 gave a ratio of only 3.3:1. mdpi.com
The development of catalytic asymmetric ring-opening reactions has enabled access to valuable chiral molecules. researchgate.net A prime example is the rhodium-catalyzed reaction of racemic VCPs with aryl boronic acids, which, through the use of a non-symmetrical ferrocene-based bisphosphine ligand, yields products with regioselectivities typically of 99:1 and enantiomeric excesses (ee) ranging from 88% to 96%. acs.orgnih.gov Similarly, palladium-catalyzed asymmetric formal [3+2] cycloadditions of activated VCPs with β,γ-unsaturated α-keto esters, employing chiral imidazoline-phosphine ligands, afford highly functionalized cyclopentanes with high diastereo- and enantioselectivity. nih.gov
The table below presents selected research findings on the selective ring-opening of VCPs, illustrating the control achievable with different catalytic systems.
| Catalyst/Ligand | Reactants | Reaction Type | Selectivity Outcome |
| [Rh(cod)(OH)]2 / Ferrocene-based bisphosphine | Racemic VCP + Aryl boronic acid | Asymmetric Ring-Opening | Regioselectivity: 99:1 r.r.; Enantioselectivity: 88-96% ee. acs.orgnih.gov |
| Ni(0) / dmpe | VCP + N-tosylbenzaldimine | [3+2] Cycloaddition | Diastereoselectivity: >99:1 (cis:trans). mdpi.com |
| Ni(0) / PMe3 | VCP + N-tosylbenzaldimine | [3+2] Cycloaddition | Diastereoselectivity: 3.3:1 (cis:trans). mdpi.com |
| Pd(0) / Chiral imidazoline-phosphine | Activated VCP + β,γ-unsaturated α-keto ester | [3+2] Cycloaddition | High diastereo- and enantioselectivities. nih.gov |
| N,N'-dioxide/Scandium(III) | Cyclopropyl (B3062369) ketone + β-naphthol | Asymmetric Ring-Opening | Enantioselectivity: up to 97% ee. researchgate.net |
| Rh(I) / (R)-H8-BINAP | 1-yne-VCP | [3+2] Cycloaddition | Excellent enantioselectivities. pku.edu.cn |
Diverse Cycloaddition Reactions Involving Vinylcyclopropanes
Vinylcyclopropanes as C3 Synthons in Cycloadditions
When functioning as a C3 synthon, the vinyl group of the VCP does not directly participate in the cycloaddition but rather facilitates the cleavage of the cyclopropane (B1198618) ring. nih.gov This mode of reactivity has been effectively utilized in [3+2] and [3+2+1] cycloadditions to construct five- and six-membered rings, respectively. nih.gov
[3+2] Cycloadditions
The [3+2] cycloaddition of VCPs represents a powerful method for the synthesis of five-membered carbocycles. scispace.compsu.edu This reaction typically involves the reaction of a VCP with a two-carbon (C2) component, such as an alkene, alkyne, or allene (B1206475). pku.edu.cnacs.org Transition metal catalysis, particularly with rhodium and palladium complexes, has been instrumental in promoting these transformations. pku.edu.cnrsc.org
In a notable example, rhodium(I) catalysts have been shown to effectively promote the intramolecular [3+2] cycloaddition of trans-vinylcyclopropane-enes. psu.edu This reaction proceeds diastereoselectively to furnish fused bicyclic five-membered ring systems. psu.edu The mechanism is proposed to involve the oxidative addition of the rhodium catalyst to the C1-C2 bond of the cyclopropane, followed by coordination and insertion of the tethered alkene, and subsequent reductive elimination. pku.edu.cnacs.org The trans configuration of the starting material is crucial for the success of this reaction, as it positions the alkene for favorable reductive elimination. psu.edu
The scope of rhodium-catalyzed intramolecular [3+2] cycloadditions has been expanded to include various VCP substrates, such as those with tethers at the 1, 2, or α positions of the VCP core. pku.edu.cnnih.gov For instance, 1-ene/yne/allene-VCPs undergo [3+2] cycloaddition to form 5/5 fused rings with challenging bridgehead quaternary centers. pku.edu.cnnih.gov An asymmetric variant of this reaction has also been developed, marking a significant advance in the field. nih.govpku.edu.cn
Palladium catalysis has also proven effective for [3+2] cycloadditions of VCPs. rsc.orgrsc.org VCPs bearing two geminal electron-withdrawing groups can be activated by Pd(0) complexes to form zwitterionic η³-allyl Pd(II) species. mdpi.com These intermediates can then react with various electron-poor π-systems in a formal [3+2] manner to yield highly substituted cyclopentanes. mdpi.comnih.govnih.gov For instance, the reaction of VCPs with 1-azadienes under palladium catalysis provides access to multisubstituted cyclopentane (B165970) derivatives in good yields and with moderate to good diastereoselectivities. rsc.org
Furthermore, visible light photocatalysis has emerged as a strategy for intermolecular [3+2] cycloadditions involving VCPs. nih.govtypeset.io This method has been successfully applied to the reaction of a meta-photocycloadduct containing a VCP moiety with acetylenic sulfones, leading to the formation of a new cyclopentane ring. nih.govtypeset.io
Table 1: Examples of [3+2] Cycloadditions of Vinylcyclopropanes
| Catalyst/Promoter | VCP Substrate Type | C2 Component | Product | Key Features |
|---|---|---|---|---|
| Rhodium(I) | trans-ene-VCPs | Intramolecular Alkene | Bicyclic 5/5 fused rings | High diastereoselectivity. psu.edupku.edu.cn |
| Rhodium(I) | 1-ene/yne-VCPs | Intramolecular Alkene/Alkyne | 5/5 fused rings with bridgehead quaternary centers. pku.edu.cnnih.gov | Asymmetric variant developed. nih.govpku.edu.cn |
| Palladium(0) | VCPs with electron-withdrawing groups | 1-Azadienes | Multisubstituted cyclopentanes | Forms zwitterionic η³-allyl Pd(II) intermediate. rsc.orgmdpi.com |
| Visible Light | meta-Photocycloadduct with VCP | Acetylenic Sulfones | Polycyclic cyclopentane | Energy transfer pathway. nih.govresearchgate.net |
[3+2+1] Cycloadditions
Vinylcyclopropanes can also participate in higher-order cycloadditions, such as the [3+2+1] reaction, to construct six-membered rings. nih.gov This transformation involves the reaction of a VCP (as a C3 synthon), a C2 component (like an alkene or alkyne), and a one-carbon (C1) component, typically carbon monoxide (CO). pku.edu.cn
A significant application of this methodology is the rhodium-catalyzed [3+2+1] cycloaddition of 1-ene/yne-VCPs with CO. pku.edu.cn This reaction provides an efficient route to bicyclic 5/6 and 6/6 fused ring systems that contain a bridgehead vinyl group, a synthetically challenging motif. pku.edu.cnnih.gov The utility of this method has been showcased in the total synthesis of natural products like (±)-α-agarofuran. pku.edu.cn
Vinylcyclopropanes as C5 Synthons in Cycloadditions
In many transition metal-catalyzed reactions, VCPs act as versatile five-carbon (C5) synthons. acs.orgacs.org In this mode of reactivity, both the vinyl group and the cyclopropane ring are involved in the bond-forming events. pku.edu.cn This reactivity has been extensively explored in [5+1], [5+2], and [5+2+1] cycloadditions. pku.edu.cnacs.org
[5+1] Cycloadditions
The [5+1] cycloaddition of VCPs with a C1 synthon provides a direct route to six-membered carbocycles. nih.gov Carbon monoxide is a common C1 partner in these reactions, which are often catalyzed by transition metals like cobalt, rhodium, or iridium. nih.govacs.org Stoichiometric iron carbonyl, Fe(CO)₅, has also been used. nih.govacs.org
More recently, cobalt-catalyzed reductive [5+1] cycloadditions between VCPs and vinylidenes (generated from 1,1-dichloroalkenes) have been developed. nih.govacs.org These reactions, promoted by (quinox)Co catalysts, afford di- and trisubstituted methylenecyclohexenes with a distinctive all-meta substitution pattern. nih.govacs.org A proposed mechanism involves the formation of a cobaltacyclobutane intermediate from the [2+2] cycloaddition of a cobalt vinylidene and the VCP. nih.govacs.org This is followed by ring-expansion to a metallacycloheptene and subsequent reductive elimination to yield the methylenecyclohexene product. nih.gov
A transition-metal-free [5+1] cycloaddition has also been reported, involving the reaction of aryl-substituted VCPs with hydrosilanes, initiated by a trityl cation. researchgate.net This reaction proceeds via silylium (B1239981) ion intermediates and involves an unexpected pku.edu.cnacs.org-aryl migration to furnish 4-aryl-substituted silacyclohexane (B14727737) derivatives. researchgate.net
Table 2: Research Findings on [5+1] Cycloadditions of Vinylcyclopropanes
| Catalyst/Promoter | C1 Synthon | Product Type | Key Mechanistic Feature |
|---|---|---|---|
| (quinox)Co complexes | Vinylidene (from 1,1-dichloroalkene) | Methylenecyclohexenes | Formation of a cobaltacyclobutane intermediate followed by ring-expansion. nih.govacs.org |
| Trityl Cation (Ph₃C⁺) | Hydrosilane | Silacyclohexanes | Silylium ion-mediated reaction with pku.edu.cnacs.org-aryl migration. researchgate.net |
| Co, Rh, or Ir catalysts | Carbon Monoxide (CO) | Cyclohexenones | Catalytic carbonylation. nih.govacs.org |
[5+2] Cycloadditions
The [5+2] cycloaddition between a VCP and a two-carbon component (alkene, alkyne, or allene) is a highly efficient method for constructing seven-membered rings. wikipedia.orgnih.gov While thermal [5+2] cycloadditions of VCPs are rare, transition metal-catalyzed variants are well-established, with rhodium being a prominent catalyst. wikipedia.org
Both intermolecular and intramolecular versions of the [5+2] cycloaddition have been developed. wikipedia.org Intramolecular reactions involving VCPs tethered to alkynes, alkenes, or allenes are common. wikipedia.org For instance, the rhodium-catalyzed intramolecular [5+2] cycloaddition of allene-VCPs has been a key step in the total synthesis of natural products like (+)-dictamnol and (+)-aphanamol I. scripps.edu In a unique variation, a bridged [5+2] reaction of 2-cis-allene-VCPs leads to the formation of bridged 5/7 bicyclic systems. pku.edu.cn
The mechanism of the rhodium-catalyzed reaction is thought to proceed through a metallacyclopentane intermediate that undergoes a concerted ring expansion. illinois.edu Ruthenium complexes also catalyze [5+2] cycloadditions, but through a slightly different mechanism involving the initial formation of a ruthenacyclopentene intermediate followed by C-C bond activation of the cyclopropane ring. wikipedia.org
[5+2+1] Cycloadditions
The [5+2+1] cycloaddition reaction, which combines a VCP (C5 synthon), a C2 component, and a C1 synthon (typically CO), provides access to eight-membered ring systems. illinois.edu This higher-order cycloaddition often proceeds through an intermediate formed in a [5+2] pathway that is then intercepted by CO. illinois.edu
Wender and coworkers demonstrated that the reaction of a VCP with an alkyne in the presence of [Rh(CO)₂Cl]₂ under a CO atmosphere leads to the formation of a cyclooctenoid intermediate. illinois.edu In some cases, this intermediate can undergo a transannular ring-closing reaction to yield bicyclo[3.3.0]octenone structures. illinois.edu
More recently, rhodium-catalyzed [5+2+1] reactions of exocyclic-ene-vinylcyclopropanes with CO have been developed to synthesize challenging tricyclic n/5/8 skeletons. pku.edu.cn These structures can be further transformed into tetracyclic systems found in natural products. pku.edu.cn An interesting development in this area is the use of paraformaldehyde ((CH₂O)n) as a solid surrogate for gaseous CO. pku.edu.cn
In a related higher-order cycloaddition, a rhodium-catalyzed [5+1+2] reaction of yne-vinylcyclopropenes and CO has been reported for the synthesis of eight-membered carbocycles with a trienone moiety. acs.org This reaction avoids the competing [5+2] pathway because CO insertion into the C(sp²)-Rh bond of the cyclopropene-derived intermediate is favored over alkyne insertion. acs.org
Mechanistic Pathways of Vinylcyclopropane Cycloadditions
The cycloaddition reactions of vinylcyclopropanes are not governed by a single mechanistic pathway. Instead, the course of the reaction is heavily influenced by the nature of the reactants, the catalyst employed, and the reaction conditions. The key mechanistic pathways involve the formation of distinct intermediates, including zwitterionic π-allylmetal complexes, as well as diradical and ionic species in thermal processes.
Zwitterionic π-Allylmetal Complex Intermediates
In transition-metal-catalyzed cycloadditions, particularly those involving palladium, the formation of a zwitterionic π-allylmetal complex is a common mechanistic feature. nih.govpku.edu.cn This pathway is especially prevalent when the this compound is "activated" by the presence of electron-withdrawing groups (EWGs). The process begins with the coordination of the transition metal, typically a Pd(0) species, to the vinyl group of the VCP. This is followed by an oxidative addition step where the strained cyclopropane ring is cleaved, leading to the formation of a zwitterionic π-allylpalladium intermediate. nih.govpku.edu.cn
This intermediate is characterized by a positively charged π-allylpalladium moiety and a negatively charged carbon atom, stabilized by the adjacent electron-withdrawing groups. This zwitterionic species is highly reactive and can engage in cycloaddition with various partners. For example, in a [3+2] cycloaddition with an electron-deficient olefin, the nucleophilic center of the zwitterion attacks the electrophilic partner, ultimately leading to the formation of a five-membered ring after reductive elimination of the palladium catalyst. pku.edu.cn The formation of these zwitterionic intermediates has been a cornerstone in the development of numerous cycloaddition reactions, including those with imines and other dipolarophiles. researchgate.netchemrxiv.org
Donor-acceptor VCPs, which have a vinyl group acting as an electron-donating group and an electron-withdrawing group on the cyclopropane, readily form these zwitterionic π-allylmetal species. nih.gov These intermediates can then participate in a variety of transformations, including cycloadditions and allylic substitutions. nih.gov
Diradical and Ionic Intermediates in Thermal Cycloadditions
In the absence of a metal catalyst, vinylcyclopropanes can undergo thermal cycloaddition reactions. These transformations often proceed through diradical or ionic intermediates. The this compound-to-cyclopentene rearrangement, a classic example of a thermal reaction, is believed to occur via the homolytic cleavage of a carbon-carbon bond in the strained cyclopropane ring, generating a diradical intermediate. wikipedia.orgnih.gov The stability of this diradical and the subsequent reaction pathway are highly dependent on the substitution pattern of the VCP. wikipedia.org
Depending on the specific substrate and reaction conditions, the rearrangement can exhibit characteristics of both a stepwise diradical mechanism and a concerted pericyclic process. wikipedia.org For instance, in the thermal [5+2] cycloaddition of VCPs with highly activated dienophiles like tetracyanoethylene (B109619) (TCNE), evidence suggests the formation of either radical or ionic intermediates during the rearrangement step that follows an initial [2+2] cycloaddition. wikipedia.org Computational studies have also explored the formation of diradical intermediates directly from zwitterionic transition states in certain intramolecular cycloadditions. colab.ws
Migratory Insertion and Reductive Elimination Steps
In many transition-metal-catalyzed cycloadditions of vinylcyclopropanes, particularly those catalyzed by rhodium, the key mechanistic steps following the initial C-C bond activation are migratory insertion and reductive elimination. pku.edu.cnresearchgate.net After the oxidative addition of the metal to the cyclopropane ring to form a metallacyclic intermediate, the reaction partner (e.g., an alkyne, alkene, or carbon monoxide) coordinates to the metal center. pku.edu.cnacs.org
This is followed by a migratory insertion step, where the coordinated partner inserts into one of the metal-carbon bonds of the metallacycle. pku.edu.cnacs.org This insertion expands the ring and generates a new, larger metallacyclic intermediate. The final step of the catalytic cycle is a reductive elimination, where a new carbon-carbon bond is formed, and the carbocyclic product is released, regenerating the active catalyst. pku.edu.cnacs.org The sequence of these steps, such as whether CO insertion precedes or follows alkene/alkyne insertion, can vary depending on the substrate structure, leading to different product outcomes. pku.edu.cn
Asymmetric Variants of Cycloaddition Reactions
The development of asymmetric versions of this compound cycloadditions has been a significant area of research, enabling the synthesis of enantioenriched carbocycles. This is typically achieved by employing a chiral ligand that coordinates to the metal catalyst, thereby creating a chiral environment that influences the stereochemical outcome of the reaction.
Palladium-catalyzed asymmetric [3+2] cycloadditions have been successfully developed using chiral phosphine (B1218219) ligands. researchgate.net For instance, the use of a chiral BOX/Pd(0) complex has been reported for dearomative [3+2] cycloadditions. nih.gov In these reactions, the chiral ligand controls the facial selectivity of the attack of the zwitterionic π-allylpalladium intermediate on the cycloaddition partner.
Rhodium-catalyzed asymmetric cycloadditions have also been established. An enantioselective intramolecular [3+2] reaction for constructing five-membered carbocycles was developed using the bisphosphine ligand (R)-H8-BINAP. pku.edu.cn Similarly, asymmetric [5+2] cycloadditions have been achieved with high enantiomeric excess using a Rh-BINAP catalyst. wikipedia.org
More recently, synergistic catalysis, combining a transition metal catalyst with an organocatalyst, has emerged as a powerful strategy for asymmetric cycloadditions of VCPs. For example, a combination of a palladium catalyst and a chiral amine organocatalyst has been used for the stereoselective [3+2] cycloaddition between vinylcyclopropanes and α,β-unsaturated aldehydes, affording highly substituted cyclopentanes with excellent stereocontrol. acs.org
Influence of VCP Substitution Patterns on Cycloaddition Modes
The substitution pattern on the this compound substrate has a profound and often dramatic influence on the mode of cycloaddition. pku.edu.cnnih.gov This is particularly evident in intramolecular reactions, where the position of substituents can dictate whether a [3+2], [5+2], or another type of cycloaddition occurs.
For example, in Rh(I)-catalyzed intramolecular reactions of ene-VCPs, the stereochemistry of the VCP can determine the reaction pathway. A trans-2-ene-VCP substrate may undergo a [3+2] cycloaddition, while the corresponding cis-2-ene-VCP substrate can favor a [5+2] cycloaddition pathway. pku.edu.cn This highlights the subtle yet critical role of substrate geometry in controlling the reaction outcome.
The position of the tether in intramolecular cycloadditions is also crucial. VCPs with a tether at the 1-position can lead to the formation of bicyclic systems with a vinyl-substituted quaternary bridgehead stereocenter via a [3+2] cycloaddition. pku.edu.cn In contrast, VCPs with the tether at other positions can lead to different ring systems. The length and nature of the tether also play a significant role in determining the feasibility and outcome of the cycloaddition. pku.edu.cn
The presence of activating groups, such as esters, on the cyclopropane ring generally facilitates the formation of zwitterionic intermediates and promotes [3+2] cycloadditions. pku.edu.cn Conversely, unactivated VCPs can participate in a wider range of cycloadditions, often requiring different catalytic systems. psu.edu
Intermolecular and Intramolecular Cycloaddition Frameworks
Vinylcyclopropanes are versatile substrates for both intermolecular and intramolecular cycloaddition reactions, providing access to a wide array of carbocyclic structures.
Intermolecular Cycloadditions: These reactions involve the combination of a VCP with a separate reaction partner. A classic example is the Pd(0)-catalyzed [3+2] cycloaddition of activated VCPs with electron-deficient olefins. nih.govpku.edu.cn Intermolecular [5+2] cycloadditions between VCPs and alkynes have also been developed, though they often require a heteroatom substituent or a bulky group on the VCP. wikipedia.org These reactions are powerful tools for constructing substituted monocyclic systems.
Intramolecular Cycloadditions: In these reactions, the cycloaddition partner is tethered to the VCP, leading to the formation of bicyclic or polycyclic systems. Intramolecular [3+2] cycloadditions of trans-vinylcyclopropane-enes have been shown to be an efficient method for constructing fused five-membered ring systems. psu.edu Similarly, intramolecular [5+2] cycloadditions of VCPs tethered to alkynes, alkenes, or allenes are well-established routes to seven-membered rings. wikipedia.org The nature of the tether and the substitution pattern of the VCP are critical in controlling the regioselectivity and stereoselectivity of these intramolecular processes. pku.edu.cn These reactions have proven to be particularly valuable in the synthesis of complex natural products.
Below is a table summarizing various cycloaddition reactions involving vinylcyclopropanes:
| Cycloaddition Type | Catalyst/Conditions | VCP Type | Partner | Product Ring Size | Framework |
| [3+2] | Pd(0) | Activated | Olefin | 5-membered | Intermolecular |
| [3+2] | Rh(I) | Unactivated | Tethered Alkene | 5-membered | Intramolecular |
| [5+2] | Rh(I) | Unactivated | Alkyne | 7-membered | Intermolecular |
| [5+2] | Rh(I) | Unactivated | Tethered Alkyne | 7-membered | Intramolecular |
| Thermal [5+2] | Heat | Unactivated | TCNE | 7-membered | Intermolecular |
Transition Metal Catalysis As a Driving Force in Vinylcyclopropane Reactivity
Comprehensive Overview of Transition Metal Catalysts Employed
A wide array of transition metals, including palladium, nickel, rhodium, ruthenium, iron, cobalt, and iridium, have been successfully employed to catalyze the transformations of vinylcyclopropanes. nih.govacs.org These metals can activate VCPs through different mechanistic pathways, leading to a diverse range of cycloaddition and rearrangement reactions. nih.govpku.edu.cn
Palladium catalysts are extensively used for [3+2] cycloadditions of vinylcyclopropanes with various unsaturated partners. pku.edu.cnnih.gov These reactions typically proceed through the formation of a zwitterionic π-allylpalladium(II) intermediate. pku.edu.cn The pioneering work by Tsuji demonstrated the palladium-catalyzed reaction of VCPs with electron-deficient olefins to yield vinyl-substituted cyclopentanes. pku.edu.cnnih.gov This methodology has since been expanded to include asymmetric versions by employing chiral palladium complexes. pku.edu.cn
For instance, palladium-catalyzed formal [3+2] cycloadditions between substituted vinylcyclopropanes and electron-deficient olefins like azlactone- and Meldrum's acid alkylidenes have been developed to produce highly substituted cyclopentanes. nih.gov The stereoselectivity of these reactions is influenced by the electronic properties of both the vinylcyclopropane and the olefin. nih.gov Furthermore, palladium catalysis has been utilized in the ring-opening of vinylcyclopropanes with subsequent trapping by various nucleophiles. chemrxiv.org For example, the palladium-catalyzed coupling of cyclopropanated furans and pyrroles with aryl halides leads to the formation of 1,2-dihydropyridines and 2H-pyrans, respectively. chemrxiv.org
Table 1: Examples of Palladium-Catalyzed this compound Transformations
| Reaction Type | Reactants | Catalyst System | Product | Ref. |
|---|---|---|---|---|
| [3+2] Cycloaddition | This compound, Methyl vinyl ketone | Pd(0) | Vinyl-substituted cyclopentane (B165970) | pku.edu.cnnih.gov |
| Formal [3+2] Cycloaddition | Substituted VCP, Azlactone/Meldrum's acid alkylidenes | Pd(0) with chiral ligand | Highly-substituted cyclopentane | nih.gov |
| Ring-Opening/Coupling | Cyclopropanated furan/pyrrole, Aryl halide | Pd catalyst | 1,2-Dihydropyridine/2H-pyran | chemrxiv.org |
| (4+3) Cyclocondensation | Phosphonate-functionalized VCP, Salicylaldehyde | Pd(0) with chiral ligand | Benzoxepin | nih.gov |
| [3+2] Cycloaddition | Doubly activated VCP, α-Keto esters/Isatins | Pd(PPh₃)₄ | Tetrahydrofurans | lboro.ac.uk |
Nickel catalysts have proven effective in promoting various cycloadditions of vinylcyclopropanes. acs.org Nickel-catalyzed intermolecular [3+2] cycloadditions of VCPs with imines afford substituted pyrrolidines with high yields and good stereoselectivity under mild conditions. acs.orgnih.gov The development of asymmetric variants of this reaction has also been reported. acs.org
Furthermore, nickel(0) complexes are known to catalyze the rearrangement of vinylcyclopropanes to cyclopentenes, although this often requires activating substituents on the VCP. beilstein-journals.org Nickel-catalyzed reductive couplings involving this compound units have also been explored in the context of natural product synthesis. beilstein-journals.org Theoretical studies have shed light on the mechanism of Ni(0)-catalyzed VCP-cyclopentene rearrangements, suggesting a multi-step pathway involving oxidative addition, haptotropic shift, and reductive elimination. researchgate.net
Table 2: Selected Nickel-Catalyzed Reactions of this compound
| Reaction Type | Reactants | Catalyst System | Product | Ref. |
|---|---|---|---|---|
| [3+2] Cycloaddition | This compound, Imines | Ni(0) | Substituted pyrrolidines | acs.orgnih.gov |
| Rearrangement | This compound | Ni(0) | Cyclopentene (B43876) | beilstein-journals.org |
| [5+2] Cycloaddition/Homo-ene | This compound, Alkyne | Ni(NHC) | Cycloheptadiene/Homo-ene product | acs.org |
Rhodium catalysts are particularly versatile in promoting higher-order cycloadditions of vinylcyclopropanes, such as [5+2] and [5+1] cycloadditions. pku.edu.cnnih.gov The seminal work by Wender on rhodium(I)-catalyzed intramolecular [5+2] cycloadditions between VCPs and alkynes opened up new avenues for the synthesis of seven-membered rings (cycloheptadienes). ntu.edu.sg
Rhodium(I) catalysts have also been shown to effectively catalyze intramolecular [3+2] cycloadditions of 1-yne-VCPs to produce bicyclic cyclopentenes. pku.edu.cn The development of asymmetric versions of these reactions has been achieved using chiral phosphine (B1218219) ligands. pku.edu.cn More recently, rhodium catalysis has been applied to the enantioconvergent rearrangement of vinyl gem-difluorocyclopropanes, showcasing novel reactivity patterns. chemrxiv.org
Table 3: Overview of Rhodium-Catalyzed this compound Reactions
| Reaction Type | Reactants | Catalyst System | Product | Ref. |
|---|---|---|---|---|
| [5+2] Cycloaddition | This compound, Alkyne | Rh(I) | Cycloheptadiene | ntu.edu.sg |
| [3+2] Cycloaddition | 1-yne-VCP | [Rh(dppp)]SbF₆ | Bicyclic cyclopentene | pku.edu.cn |
| Asymmetric [3+2] Cycloaddition | 1-yne-VCP | Rh(I) with (R)-H8-BINAP | Chiral bicyclic cyclopentene | pku.edu.cn |
| Enantioconvergent Rearrangement | Vinyl gem-difluorocyclopropane | [Rh(C₂H₄)Cl]₂ with chiral ligand | Chiral cyclopentenone | chemrxiv.org |
| Asymmetric Ring Opening | Racemic VCP, Aryl boronic acid | Rh(I) with chiral ligand | Chiral allylated arene | acs.org |
Ruthenium catalysts have also been utilized in the transformation of vinylcyclopropanes, although they are less common than palladium, nickel, and rhodium. acs.orgacs.org Ruthenium complexes can catalyze cycloaddition reactions, contributing to the growing toolbox for VCP functionalization. acs.org The specific applications and mechanistic details of ruthenium-catalyzed VCP reactions are an area of ongoing research.
A variety of other transition metals have been shown to catalyze reactions of vinylcyclopropanes.
Iron catalysts have been employed for the hydroboration and dicarbofunctionalization of VCPs. beilstein-journals.orgacs.orgrsc.org For example, an iron-catalyzed hydroboration of vinylcyclopropanes with pinacolborane (HBpin) provides access to valuable homoallylic organoboronic esters. acs.org Iron-catalyzed domino reactions involving the difunctionalization of VCPs with alkyl bromides and aryl Grignard reagents have also been reported. beilstein-journals.orgnih.gov
Cobalt catalysts can promote intramolecular reactions between a this compound and an alkyne, leading to either a [5+2] cycloaddition product or a homo-ene reaction product, with the outcome being controlled by the solvent. ntu.edu.sgtohoku.ac.jp Cobalt-catalyzed reductive [5+1] cycloadditions between VCPs and vinylidenes have also been developed to synthesize polysubstituted cyclohexenes. nih.gov
Iridium catalysts have been successfully used in inter- and intramolecular [5+2] cycloadditions of VCPs and alkynes, providing an efficient route to seven-membered rings. nih.gov DFT studies suggest a mechanism similar to that of rhodium-catalyzed counterparts but with potentially faster catalysis. nih.gov Iridium-catalyzed hydrogen borrowing cascades involving a vinyl cyclopropane (B1198618) rearrangement have been developed for the synthesis of substituted cyclopentanes. x-mol.netnih.govresearchgate.net Additionally, iridium-catalyzed branch-selective ring-opening of VCPs with indoles has been established. thieme-connect.com
Copper catalysts have been utilized for the three-component 1,5-carboamination of vinylcyclopropanes, where a carbon-centered radical adds to the VCP, triggering ring opening and subsequent amination. acs.orgacs.orgnih.govutexas.edu Copper-catalyzed borylation of unactivated VCPs has also been reported, leading to the formation of six-membered cyclic borates. nih.gov
Information on the use of chromium, molybdenum, manganese, and titanium in this compound catalysis is less prevalent in the reviewed literature, indicating that these metals may be less commonly employed or represent emerging areas of research.
Ligand Design and Its Impact on Catalytic Efficiency and Selectivity
The choice of ligand is crucial in transition metal-catalyzed reactions of vinylcyclopropanes, as it significantly influences both the efficiency and selectivity of the transformation. acs.orgmdpi.com Ligands can affect the steric and electronic properties of the metal center, thereby controlling the reaction pathway and the stereochemical outcome. acs.orgmdpi.com
In palladium-catalyzed asymmetric [3+2] cycloadditions, chiral ligands such as the Trost ligand have been instrumental in achieving high diastereo- and enantioselectivity. nih.gov The stereochemical outcome is often rationalized by models that consider the steric environment created by the chiral ligand around the metal center. nih.gov
For nickel-catalyzed reactions, both bidentate and monodentate phosphine ligands have been shown to have a strong effect on reaction rates and selectivities. mdpi.com For instance, in the nickel-catalyzed [3+2] cycloaddition of VCPs and imines, the use of a bidentate dmpe ligand resulted in a significantly higher yield and diastereoselectivity compared to a monodentate PMe₂Ph ligand. mdpi.com DFT studies have been employed to understand how different phosphine ligands can favor different reaction pathways. mdpi.com Similarly, in nickel-catalyzed intramolecular reactions of VCPs and alkynes, the use of different N-heterocyclic carbene (NHC) ligands, such as SIPr and IPr, can lead to a reversal in product selectivity between [5+2] cycloaddition and homo-ene reaction products. acs.org
In rhodium-catalyzed cycloadditions, the nature of the diphosphine ligand can be critical. For example, in cobalt-catalyzed intramolecular reactions of VCPs and alkynes, diphosphine ligands like dppp (B1165662) and Xantphos were found to be effective, with the solvent also playing a decisive role in chemoselectivity. ntu.edu.sg The use of chiral diphosphine ligands has enabled highly enantioselective homo-ene reactions. ntu.edu.sg Computational studies have highlighted how ligand-substrate interactions, including steric, electronic, and dispersion effects, can be used to control regioselectivity in Rh(I)-catalyzed [5+2] cycloadditions. nih.gov
Chemo- and Regioselective Control in Metal-Catalyzed Processes
The ability of transition metals to catalyze reactions of vinylcyclopropanes (VCPs) has unlocked a vast field of synthetic possibilities. A key challenge and area of intense research is the control of selectivity—specifically, chemoselectivity (which reaction pathway is followed) and regioselectivity (where on the molecule the reaction occurs). The outcome of these transformations is highly sensitive to the choice of metal catalyst, the steric and electronic properties of the ligands, and the substitution pattern of the VCP substrate itself. nih.govcapes.gov.br
The high strain energy of the cyclopropane ring (approximately 28 kcal/mol) makes its opening energetically favorable, often leading to the formation of active π-allyl-metal complexes. nih.gov The vinyl group acts as a directing group, coordinating to the transition metal and facilitating the selective cleavage of a proximal C–C bond. nih.gov In the case of donor-acceptor VCPs, which feature an electron-donating vinyl group and electron-withdrawing groups (EWGs) on the cyclopropane, the molecule is readily activated by transition metals to form zwitterionic π-allylmetal species. nih.gov These intermediates are central to the diverse reactivity of VCPs, participating in cycloadditions, substitutions, and addition reactions. nih.gov
Factors Influencing Regioselectivity
Regioselectivity in VCP reactions primarily concerns which of the cyclopropane's C–C bonds is cleaved. This is profoundly influenced by the catalyst system and substrate structure.
Catalyst and Ligand Control:
The choice of the metal center and its associated ligands is arguably the most powerful tool for controlling regioselectivity. Rhodium(I) catalysts, in particular, have been extensively studied. For instance, in Rh(I)-catalyzed [5+2] cycloadditions, the regioselectivity of the C–C bond cleavage can be dramatically altered and even reversed by selecting the appropriate catalyst and substituents. capes.gov.brstanford.edu
Computational studies have shed light on these effects. In Rh(I)-catalyzed [5+2] cycloadditions of VCPs and alkynes, catalysts like [Rh(dnCOT)]+SbF6- and [Rh(COD)]+SbF6- show superior reactivity and selectivity compared to [Rh(CO)2Cl]2. nih.gov With bulky ligands such as dinaphthocyclooctatetraene (dnCOT) or cyclooctadiene (COD), the initial C–C bond formation occurs proximal to the bulky substituent on the alkyne to minimize steric repulsion between the ligand and the substrate. nih.gov However, this selectivity can be reversed by using a smaller catalyst like [Rh(CO)2Cl]2, which reduces these steric clashes. nih.gov
Ferrocene-based chiral bisphosphine ligands have proven essential for achieving high regioselectivity in Rh(I)-catalyzed asymmetric ring-opening reactions of racemic VCPs with aryl boronic acids, typically yielding regioselectivity ratios of 99:1. acs.org In palladium-catalyzed reactions, phosphine ligands are also critical. For example, palladium-catalyzed divergent [3+2] and [4+2] cycloadditions of vinylidenecyclopropane-diesters with p-quinone methides can be switched by a subtle change in the phosphine ligand. rsc.org
The following table summarizes how catalyst and ligand choice can dictate the regiochemical outcome in Rh(I)-catalyzed [5+2] cycloadditions.
| VCP Substrate | Catalyst/Ligand | Partner | Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Generic VCP | [Rh(dnCOT)]+ or [Rh(COD)]+ | Alkyne with bulky substituent | C-C bond formation proximal to alkyne's bulky group (steric control) | nih.gov |
| Generic VCP | [Rh(CO)2Cl]2 | Alkyne with bulky substituent | Reversed regioselectivity compared to bulky ligands | nih.gov |
| Generic VCP | Rh(I) with dnCOT or COD ligands | Aryl alkyne | Reversed regioselectivity due to stabilizing π/π and C-H/π interactions | nih.gov |
| Racemic VCP with malonate | [Rh(cod)(OH)]2 / Ferrocene-based bisphosphine | Aryl boronic acid | Branched product, >99:1 regioselective ratio | acs.org |
Substituent Control:
Substituents on the VCP ring play a crucial role in directing which bond is cleaved. In ruthenium-catalyzed intramolecular [5+2] cycloadditions, the stereochemistry of substituents on the cyclopropane ring dictates the regioselectivity. researchgate.net For a cis-1,2-disubstituted cyclopropane, steric repulsion favors the cleavage of the less substituted C–C bond. researchgate.net In contrast, with a trans-1,2-disubstituted cyclopropane, the substituent is positioned away from the reaction center, leading to lower regioselectivity. researchgate.net
Electron-withdrawing or -donating groups also exert strong control. Alkoxy substitution at the C1 position of a VCP, for example, has been shown to significantly accelerate metal-mediated rearrangements. nih.gov In palladium-catalyzed asymmetric [3+2] cycloadditions, a single regioisomer is often observed, which is consistent with the minimization of steric effects during C-C bond formation. nih.gov Iron catalysts have been used for the conjugate addition of Grignard reagents to activated VCPs, yielding 1,7-addition products with high regioselectivity. nih.gov
The following table illustrates the effect of VCP substitution on regioselectivity.
| VCP Substitution | Catalyst | Reaction Type | Observed Regioselectivity | Reference |
|---|---|---|---|---|
| cis-1,2-disubstituted | Ru(II) | Intramolecular [5+2] Cycloaddition | High selectivity; cleavage of the less substituted C-C bond | researchgate.net |
| trans-1,2-disubstituted | Ru(II) | Intramolecular [5+2] Cycloaddition | Low selectivity | researchgate.net |
| 1-alkoxy substituted | Metal-mediated | Rearrangement | Accelerated reaction rate | nih.gov |
| Activated VCP (gem-diester) | Fe(acac)3 | Conjugate Addition (Grignard) | Predominantly 1,7-addition product | nih.gov |
Control of Chemoselectivity
Chemoselectivity refers to the preferential reaction of one functional group or reaction pathway over another. In VCP chemistry, this often manifests as competition between different modes of cycloaddition (e.g., [5+2] vs. [3+2]) or between cycloaddition and other pathways like ring-opening substitution or rearrangement.
The choice of metal is a primary determinant of chemoselectivity. Rhodium catalysts are renowned for promoting [5+2] cycloadditions with VCPs and various π-systems like alkynes, alkenes, and allenes. nih.gov Palladium, on the other hand, is frequently employed to facilitate formal [3+2] cycloadditions with a wide range of partners, including aldehydes, imines, and electron-deficient olefins. nih.govsoton.ac.uk This divergent reactivity allows for the synthesis of either seven-membered rings with rhodium or five-membered rings with palladium from the same VCP starting material.
Ligand choice can also serve as a switch for chemoselectivity. In a notable example, palladium-catalyzed cycloadditions of vinylidenecyclopropane-diesters with p-quinone methides can be directed towards either a [3+2] or a [4+2] pathway simply by changing the phosphine ligand. rsc.org This highlights the subtle yet powerful influence of the ligand sphere in guiding the reaction mechanism.
Furthermore, reaction conditions can steer the outcome between competing pathways. In rhodium-catalyzed reactions of ene-vinylcyclopropanes, a carbonylative [5+2+1] cycloaddition can compete with a non-carbonylative [5+2] pathway. pku.edu.cn The investigation into this system revealed that the catalytic cycle involves cyclopropane cleavage as the turnover-limiting step, followed by alkene insertion, CO insertion, and reductive elimination, providing a basis for understanding and potentially controlling this chemoselectivity. pku.edu.cn
The table below provides examples of chemodivergent reactions of VCPs controlled by the catalyst system.
| VCP Type | Catalyst | Partner | Product Type (Chemoselectivity) | Reference |
|---|---|---|---|---|
| Generic VCP | Rh(I) | Alkyne/Allene (B1206475) | [5+2] Cycloaddition (Seven-membered ring) | nih.gov |
| Activated VCP | Pd(0) | Aldehyde/Imine | [3+2] Cycloaddition (Five-membered ring) | nih.gov |
| Vinylidenecyclopropane-diester | Pd(0) / Ligand 1 | p-Quinone methide | [3+2] Cycloaddition | rsc.org |
| Vinylidenecyclopropane-diester | Pd(0) / Ligand 2 | p-Quinone methide | [4+2] Cycloaddition | rsc.org |
| Ene-vinylcyclopropane | Rh(I) | CO | [5+2+1] Carbonylative Cycloaddition | pku.edu.cn |
Vinylcyclopropane Radical Cations: Generation, Structure, and Reactivity
Electronic Structure and Conformations of Vinylcyclopropane Radical Cations
The generation of a this compound radical cation is achieved through the removal of a single electron from the neutral molecule, a process that can be initiated by methods such as TiO2 photocatalysis or other forms of single electron transfer (SET). acs.orgnih.govvt.edu Upon formation, the this compound radical cation exists in a 2A″ electronic ground state. doi.orgresearchgate.net A key feature of its structure is the elongation of two of the cyclopropyl (B3062369) C–C bonds. doi.orgresearchgate.net
The radical cation can exist in two primary conformations: s-syn and s-anti. doi.orgresearchgate.net Computational studies, employing methods such as UCCSD(T)/DZP//UMP2(fc)/DZP+ZPE and B3LYP/DZP+ZPE, have shown that these conformers are less stable than the cyclopentene (B43876) radical cation. doi.orgresearchgate.net Specifically, the s-anti conformation is 14.8 kcal/mol less stable, while the s-syn conformation is 17.4 kcal/mol less stable than the cyclopentene radical cation. doi.orgresearchgate.net
The interconversion between the s-syn and s-anti conformers is not facile. A significant energy barrier of 21.6 kcal/mol for syn/anti-isomerization has been calculated. doi.orgresearchgate.net This barrier arises from a strong interaction between the vinyl-π and cyclopropyl-σ molecular orbitals, highlighting the intricate electronic effects at play within this radical cation. doi.orgresearchgate.net
Valence Isomerization and Stereoisomerization of Radical Cations
Once generated, this compound radical cations can undergo several isomerization reactions. doi.orgacs.orgresearchgate.net One of the primary pathways is valence isomerization, which involves the rearrangement of bonding electrons to form a new structural isomer. A significant valence isomerization pathway for the this compound radical cation is its rearrangement to the more stable cyclopentene radical cation. doi.orgacs.orgresearchgate.net
Rearrangement Pathways of Radical Cations (e.g.,acs.orgresearchgate.net-Methylene Shift,doi.orgresearchgate.net-Hydrogen Shift)
The reactivity of this compound radical cations is characterized by a variety of rearrangement pathways, with acs.orgresearchgate.net-methylene shifts and doi.orgresearchgate.net-hydrogen shifts being prominent examples. doi.orgacs.orgresearchgate.net
The rearrangement to a cyclopentene radical cation can occur through a acs.orgresearchgate.net-methylene shift. acs.orgresearchgate.net This process can proceed through either a concerted or a stepwise mechanism. acs.orgresearchgate.net In the concerted pathway, the bond breaking and bond formation occur simultaneously. The stepwise pathway, on the other hand, involves the formation of an intermediate.
Another significant rearrangement is the formation of pentadiene radical cations through hydrogen shifts. doi.orgacs.orgresearchgate.net The preferred pathway for the this compound radical cation is a stepwise process involving the opening of the cyclopropane (B1198618) ring to form a distonic radical cation intermediate. doi.org This intermediate then undergoes a subsequent doi.orgresearchgate.net-hydrogen shift to yield the open-chain 1,3-pentadiene (B166810) radical cation. doi.org A doi.orgresearchgate.net-hydrogen shift can also lead to the formation of a 1,4-pentadiene (B1346968) radical cation. acs.org
Activation Barriers and Competing Pathways in Radical Cation Chemistry
The various rearrangement pathways of this compound radical cations are associated with specific activation barriers, which determine the competitiveness of each pathway. doi.orgacs.orgresearchgate.net
Computational studies have provided detailed insights into these energy barriers. For the rearrangement to the 1,3-pentadiene radical cation, the barrier for the stepwise process (ring opening followed by a doi.orgresearchgate.net-H-shift) is 21.0 kcal/mol relative to the s-anti conformer. doi.org
The concerted acs.orgresearchgate.net-alkyl shift leading to the cyclopentene radical cation has a slightly higher barrier of 21.3 kcal/mol. doi.org Interestingly, a stepwise rearrangement to the cyclopentene radical cation has a very similar activation barrier of 21.2 kcal/mol. doi.org This suggests that both concerted and stepwise pathways for the formation of the cyclopentene radical cation are competitive.
Another competitive process is the insertion of a cyclopropyl methylene (B1212753) group into the C–C bond connecting the vinyl and cyclopropyl units, which leads to the 1,4-pentadiene radical cation. doi.org This pathway has an activation barrier of 23.2 kcal/mol. doi.org In contrast, a hydrogen-shift-initiated cyclopropyl ring opening has a significantly higher activation barrier of 32.4 kcal/mol. doi.org
The similarity in the activation energies for these different pathways indicates that they are all competitive, leading to a complex mixture of products under certain conditions. acs.orgresearchgate.netfigshare.com
| Rearrangement Pathway | Activation Barrier (kcal/mol) | Product |
| Stepwise ring opening and doi.orgresearchgate.net-H-shift | 21.0 | 1,3-Pentadiene radical cation |
| Concerted acs.orgresearchgate.net-alkyl shift | 21.3 | Cyclopentene radical cation |
| Stepwise rearrangement to cyclopentene | 21.2 | Cyclopentene radical cation |
| Methylene insertion | 23.2 | 1,4-Pentadiene radical cation |
| H-shift initiated ring opening | 32.4 | - |
Experimental Evidence and Computational Validation of Radical Cation Mechanisms
The proposed mechanisms for the rearrangements of this compound radical cations are supported by a combination of experimental evidence and computational validation. doi.orgacs.orgresearchgate.net
Gas-phase experiments have shown that this compound radical cations generated with excess energy isomerize to 1,3-pentadiene radical cations, which is consistent with the computationally predicted preferred rearrangement pathway. doi.org Further experimental studies on substituted this compound radical cations have also provided evidence for both ring-opening and valence isomerization reactions. doi.org For instance, studies on p-anisyl substituted vinylcyclopropanes suggest a stepwise mechanism for the rearrangement. doi.org
Computational studies, primarily using density functional theory (DFT) and highly correlated ab initio methods, have been instrumental in mapping out the potential energy hypersurface of the [C5H8]•+ system. doi.orgacs.orgresearchgate.net These calculations have not only identified the various intermediates and transition states but have also provided the activation energies for the competing pathways. doi.orgacs.orgresearchgate.net The good agreement between the experimental observations and the computational results provides strong support for the proposed mechanisms. acs.orgresearchgate.net For example, DFT calculations using the B3LYP functional have been shown to be in good agreement with more computationally expensive, highly correlated methods for these systems. acs.org
Computational and Theoretical Investigations of Vinylcyclopropane Reactivity
Application of Density Functional Theory (DFT) in Mechanistic Studies
Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of vinylcyclopropane reactions due to its balance of computational cost and accuracy. DFT calculations are routinely used to optimize the geometries of reactants, transition states, and products, providing a foundational understanding of reaction pathways. bohrium.com
For instance, the B3LYP functional, often paired with the 6-31G* basis set, has been successfully employed to study the rearrangements and stereoisomerizations of various substituted vinylcyclopropanes. nih.gov These studies help elucidate how different substituents influence the competition between stepwise diradical mechanisms and concerted pericyclic processes. wikipedia.org In another example, the UB3LYP/6-31G* methodology was used to calculate and rank the energy barriers for competing pathways, including cyclopropane (B1198618) stereoisomerization and the this compound rearrangement, showing good agreement with experimental observations. strath.ac.uknih.gov DFT has also been instrumental in understanding transition-metal-catalyzed reactions of VCPs, such as Rh(I)-catalyzed cycloadditions and the DABCO-catalyzed Cloke–Wilson rearrangement, by mapping out stepwise reaction coordinates involving intermediates like zwitterions. nih.govpku.edu.cnscispace.com
Table 1: Selected DFT Functionals and Basis Sets Used in VCP Reactivity Studies
| Methodology | Application | Reference |
|---|---|---|
| (U)B3LYP/6-31G | Geometry optimization and mechanistic studies of VCP rearrangement. | bohrium.com |
| B3LYP/6-31G | Study of rearrangements and stereoisomerizations of substituted VCPs. | nih.gov |
| UB3LYP/6-31G | Ranking energy barriers for competing stereoisomerization and rearrangement pathways. | strath.ac.uknih.gov |
| M06-2X/cc-pVDZ | Investigation of regio- and chemoselectivity in cycloaddition reactions of VCP derivatives. | chemistryresearches.ir |
High-Level Quantum Chemical Calculations (e.g., CASSCF, QCISD(T))
While DFT is a powerful tool, certain aspects of VCP reactivity, especially those involving significant diradical character or electronically excited states, necessitate the use of more sophisticated, high-level quantum chemical methods. These methods provide a more accurate description of the electronic structure in regions of the potential energy surface where single-reference methods like DFT may be inadequate.
The Complete Active Space Self-Consistent Field (CASSCF) method is particularly well-suited for studying reactions with multiconfigurational character, such as the diradical pathways in the VCP rearrangement. escholarship.org For example, CASSCF(4,4)/6-31G* single-point energy calculations have been performed on DFT-optimized geometries to refine the energetics of the rearrangement, confirming that structures along the dominant reaction pathway possess significant diradical character. nih.gov Although CASSCF can be computationally demanding, it is essential for accurately describing bond-breaking and bond-forming processes where electron correlation effects are strong. nih.gov
For even higher accuracy in energy calculations, post-CASSCF methods or coupled-cluster approaches like QCISD(T) (Quadratic Configuration Interaction with Single, Double, and perturbative Triple excitations) are employed. These methods add dynamic electron correlation to the multireference CASSCF wavefunction, yielding highly accurate energy profiles.
Elucidation of Potential Energy Surfaces (PES) for VCP Reactions
A Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometry. arxiv.orgbgsu.edu Elucidating the PES for this compound reactions is crucial for understanding the intricate details of their mechanisms. wikipedia.org
Computational studies have revealed that the PES for the this compound-cyclopentene rearrangement is often characterized by very shallow or flat regions. wikipedia.org This topography is significant because it allows diradical intermediates, once formed, to undergo conformational changes and stereoisomerization with only minor energetic penalties. wikipedia.org The specific features of the PES dictate the amount of conformational flexibility available to the diradical species before it proceeds to form the final product. wikipedia.org The concept of a "Caldera" potential energy surface has been used to describe the VCP rearrangement, where a shallow minimum (the caldera) is surrounded by higher-energy transition states, explaining the competition between different stereochemical outcomes. researchgate.net
Characterization of Transition State Geometries and Energetics
Identifying and characterizing transition states (TS) is a central goal of computational mechanistic studies, as the geometry and energy of the TS determine the rate and feasibility of a reaction. For the this compound rearrangement, computational chemists have located and analyzed the transition states for both concerted and stepwise pathways.
Calculations have identified a single, diradicaloid transition state for the major rearrangement pathway. bohrium.com The geometry of this TS provides insight into the degree of bond cleavage of the cyclopropane ring and bond formation for the new five-membered ring. For example, in the concerted suprafacial-inversion (si) pathway, which is allowed by Woodward-Hoffmann rules, a defined transition structure has been mapped. bohrium.com The activation energy for the parent VCP rearrangement was computationally and experimentally established to be around 50 kcal/mol. wikipedia.org This value is notably lower than the energy required to break a C-C bond in an unsubstituted cyclopropane, a difference attributed to the resonance stabilization of the resulting allyl radical. wikipedia.org
Computational Analysis of Regio-, Diastereo-, and Enantioselectivity
Computational methods are invaluable for explaining and predicting the selectivity of chemical reactions. In the context of this compound chemistry, these analyses are crucial for designing synthetic strategies that yield specific isomers.
Stereoselectivity : Computational studies have shown that substituents can greatly influence the stereochemical outcome of the VCP rearrangement. They do so by destabilizing certain intermediate species or transition states that would otherwise lead to stereochemical scrambling, thereby favoring a more stereoselective pathway. bohrium.comwikipedia.orgnih.gov For example, trans-vinylcyclopropanes tend to favor the symmetry-allowed concerted pathways, whereas cis-isomers often proceed through a more stepwise, diradical mechanism, leading to different product distributions. wikipedia.org
Regio- and Enantioselectivity : In transition-metal-catalyzed reactions, such as the Rh(I)-catalyzed ring-opening of VCPs with aryl boronic acids, DFT calculations can rationalize the observed high regioselectivity (e.g., 99:1) and enantioselectivity (e.g., 88-96% ee). nih.govacs.org DFT studies on Rh(I)-catalyzed [3+2] cycloadditions suggest that the enantioselectivity is determined during the alkyne insertion step, where steric repulsion between the substrate and the chiral ligand in one transition state favors the formation of a specific enantiomer. pku.edu.cn Computational analysis of intermediates can help rationalize differences in reaction rates and selectivities for different enantiomers of the starting material. nih.gov
Table 2: Examples of Computationally Analyzed Selectivity in VCP Reactions
| Type of Selectivity | Reaction | Computational Finding | Reference |
|---|---|---|---|
| Stereoselectivity | Thermal VCP Rearrangement | Substituents destabilize species that cause stereochemical scrambling, enhancing selectivity. | wikipedia.orgnih.gov |
| Regioselectivity | Rh(I)-Catalyzed Ring Opening | Coordination of a malonate oxygen to the metal center is proposed to favor a 6-membered intermediate, leading to branched products. | nih.govacs.org |
| Enantioselectivity | Rh(I)-Catalyzed [3+2] Cycloaddition | Selectivity is controlled by the alkyne insertion step, where steric hindrance disfavors one diastereomeric transition state. | pku.edu.cn |
Simulation of Kinetic Isotope Effects to Validate Mechanisms
The Kinetic Isotope Effect (KIE) is a powerful experimental tool for probing reaction mechanisms, particularly for distinguishing between concerted and stepwise pathways. wikipedia.org Computational simulations of KIEs provide a direct link between theoretical models and experimental reality, serving as a stringent test for a proposed mechanism.
Synthetic Applications of Vinylcyclopropane in Complex Molecule Construction
Vinylcyclopropanes as Integral Building Blocks in Organic Synthesis
Vinylcyclopropanes (VCPs) are highly regarded as valuable intermediates in organic synthesis due to their capacity to undergo a variety of ring-opening and cycloaddition reactions. researchgate.netscispace.com The strain energy of the cyclopropane (B1198618) ring, combined with the electronic influence of the vinyl substituent, facilitates transformations that lead to the formation of larger, more complex carbocyclic frameworks. rsc.orgrsc.org
The reactivity of VCPs can be harnessed through several modes of activation, including thermal, photochemical, and transition-metal catalysis. nih.govorganicreactions.orgacs.org Transition metals, in particular, have proven to be exceptional catalysts for promoting the diverse reactivity of VCPs. utexas.edu Metals such as palladium, rhodium, nickel, and iron can activate VCPs, which often lack activating groups, to form metallacyclic intermediates that can participate in a range of formal cycloaddition reactions. nih.gov These reactions, including [3+2], [5+2], [5+1], and others, provide rapid access to a variety of mono- and polycyclic ring systems. nih.gov
The ability of VCPs to act as three-carbon (C3) or five-carbon (C5) synthons makes them particularly attractive for the construction of five-, six-, seven-, and even eight-membered rings. pku.edu.cnpku.edu.cn For instance, under palladium catalysis, VCPs can generate 1,3-dipoles that react with various dipolarophiles in [3+2] cycloaddition reactions to furnish five-membered rings. acs.orgresearchgate.net This versatility underscores the importance of vinylcyclopropane as a fundamental building block in the strategic design and execution of complex molecule synthesis.
Construction of Carbocyclic Ring Systems
The unique reactivity of vinylcyclopropanes has been extensively exploited for the construction of various carbocyclic ring systems, offering novel and efficient pathways to cyclopentenes, cyclohexenes, and larger rings.
Synthesis of Five-Membered Rings (Cyclopentenes, Cyclopentanes)
The most prominent and widely utilized transformation of vinylcyclopropanes is their rearrangement to form five-membered rings, specifically cyclopentenes. rsc.orgwikipedia.org This reaction, known as the this compound-cyclopentene rearrangement, is a thermally or photochemically induced or transition-metal-catalyzed ring expansion. organicreactions.orgacs.orgwikipedia.org The thermal rearrangement, while often requiring high temperatures, has been a cornerstone in the synthesis of cyclopentane-containing natural products. wikipedia.orgacs.org
Transition metal catalysis has significantly expanded the scope and utility of this transformation, allowing for milder reaction conditions and greater functional group tolerance. pku.edu.cn Palladium-catalyzed [3+2] cycloaddition reactions of VCPs with alkenes have become a powerful tool for constructing cyclopentanes with multiple stereogenic centers. thieme-connect.com In these reactions, a palladium(0) catalyst facilitates the ring-opening of the VCP to form a zwitterionic π-allyl palladium intermediate, which then undergoes cycloaddition with an alkene. scispace.comlboro.ac.uk This strategy has been successfully applied to a wide range of activated alkenes, including alkylidene azlactones, α,β-unsaturated aldehydes and ketones, and nitroalkenes. acs.orgthieme-connect.com
The intramolecular version of this reaction has also been developed, providing access to bicyclic cyclopentane (B165970) and cyclopentene (B43876) derivatives. pku.edu.cn For example, rhodium(I) catalysts have been shown to be effective for the intramolecular [3+2] cycloaddition of 1-ene/yne-VCPs, yielding bicyclic products with a vinyl-substituted quaternary bridgehead stereocenter. pku.edu.cn
Table 1: Examples of Catalysts and Conditions for Five-Membered Ring Synthesis from Vinylcyclopropanes
| Catalyst System | Reactants | Product Type | Reference(s) |
| Thermal (Pyrolysis) | Simple Vinylcyclopropanes | Cyclopentenes | rsc.orgwikipedia.org |
| Pd(0) / Chiral Ligands | VCPs and Activated Alkenes | Chiral Cyclopentanes | acs.orgthieme-connect.com |
| Rh(I) Complexes | 1-yne-VCPs | Bicyclic Cyclopentenes | pku.edu.cn |
| Pd(0) / LiBr | VCPs and Alkenyl N-heteroarenes | Azaarene-substituted cyclopentanes | acs.org |
This table provides a representative, non-exhaustive list of catalytic systems.
Synthesis of Six-Membered Rings (Cyclohexenes, Cyclohexanes)
While less common than five-membered ring synthesis, vinylcyclopropanes can also be utilized in the construction of six-membered rings. Rhodium-catalyzed [5+1] cycloaddition of VCPs with carbon monoxide (CO) has emerged as a viable strategy for the synthesis of α,β- and β,γ-cyclohexenones. organic-chemistry.org This method demonstrates good tolerance for various substituents and functional groups. organic-chemistry.org The selectivity between the α,β- and β,γ-unsaturated products can often be controlled by post-reaction isomerization. organic-chemistry.org
Furthermore, acid-mediated ring expansion of monocyclopropanated cyclopentadienes can lead to highly functionalized six-membered carbocycles with excellent stereocontrol. researchgate.net This transformation proceeds through the formation of a cyclopropyl (B3062369) carbocation, which undergoes a ring-opening reaction. researchgate.net
Synthesis of Seven- and Eight-Membered Rings
The construction of medium-sized rings, such as seven- and eight-membered rings, remains a significant challenge in organic synthesis. Vinylcyclopropanes offer unique solutions to this challenge through various cycloaddition strategies. pku.edu.cn Transition metal-catalyzed [5+2] cycloadditions of VCPs with alkenes or alkynes are a powerful method for the direct synthesis of seven-membered rings. wikipedia.org Rhodium complexes have been particularly effective in catalyzing these reactions. wikipedia.org
The mechanism of the metal-catalyzed [5+2] cycloaddition is thought to involve the formation of a metal-π-allyl complex, followed by insertion of the π-component and reductive elimination to yield the seven-membered ring product. wikipedia.org This methodology has been successfully applied in the total synthesis of several natural products containing cycloheptane (B1346806) or cycloheptene (B1346976) cores. wikipedia.org
Furthermore, rhodium-catalyzed [4+3] cycloadditions of 1-diene-VCPs have been developed to construct fused 5/7 bicyclic systems. pku.edu.cn Tandem reactions involving VCPs can also lead to the formation of eight-membered rings. For example, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes with carbon monoxide provide access to bicyclic systems containing an eight-membered ring. pku.edu.cn
Preparation of Bridged and Fused Polycyclic Architectures
The strategic application of this compound rearrangements and cycloadditions has enabled the efficient construction of complex bridged and fused polycyclic skeletons, which are common motifs in natural products. Intramolecular cycloadditions of vinylcyclopropanes are particularly well-suited for this purpose.
For instance, intramolecular [3+2] cycloadditions of tethered ene-vinylcyclopropanes, catalyzed by transition metals like rhodium, can generate fused bicyclic systems. pku.edu.cn The substitution pattern on the this compound and the tether length can influence the cycloaddition mode and the resulting ring system. pku.edu.cn This approach has been used to create [5-5] and [5-6] carbon scaffolds. wikipedia.org
Furthermore, tandem reactions involving vinylcyclopropanes can lead to the rapid assembly of intricate polycyclic structures. A rhodium-catalyzed formal [5+1]/[2+2+1] cycloaddition of 1-yne-vinylcyclopropanes has been developed to construct multifunctional angular tricyclic 5/5/6 scaffolds in a single step. scispace.com
The this compound-cyclopentene rearrangement has also been a key strategy in the synthesis of bridged systems. For example, in the synthesis of aphidicolin, a key step involves the conversion of a siloxythis compound into a cyclopentene, forming a [6-6-5]-fused carbon skeleton. wikipedia.org Similarly, the synthesis of the Melodinus alkaloids utilized a palladium-catalyzed intermolecular [3+2] cycloaddition to rapidly assemble the tetracyclic ABCD ring system. nih.gov
Applications in Total Synthesis of Natural Products and Bioactive Molecules
The synthetic utility of this compound-based methodologies is powerfully demonstrated in their application to the total synthesis of complex natural products and bioactive molecules. scispace.comwikipedia.org The this compound-cyclopentene rearrangement, in particular, has been a cornerstone in the synthesis of numerous cyclopentane-containing terpenes. acs.org
Notable examples include:
Aphidicolin: Trost's synthesis of this tetracyclic diterpene featured a cyclopentene annulation method based on the this compound rearrangement to construct the [6-6-5] fused ring system. wikipedia.orgacs.org
Zizaene: Piers utilized the this compound-cyclopentene rearrangement in the synthesis of this tricyclic sesquiterpene. rsc.orgacs.org
Hirsutene and Isocomene: The synthesis of these triquinane terpenes also relied on the this compound rearrangement. rsc.org
α-Vetispirene: Paquette's synthesis of this spirocyclic sesquiterpene employed the rearrangement in a highly efficient manner. acs.org
Salviasperanol: An acid-mediated this compound rearrangement was a key step in the synthesis of this natural product. wikipedia.org
Transition metal-catalyzed cycloadditions of vinylcyclopropanes have also proven invaluable in total synthesis. pku.edu.cn The [5+2] cycloaddition has been used in the synthesis of (+)-dictamnol, (+)-aphanamol I, and (-)-pseudolaric acid B. wikipedia.org The palladium-catalyzed [3+2] cycloaddition has been instrumental in a strategy towards the Melodinus alkaloids, enabling the rapid construction of the core tetracyclic structure. nih.gov
Table 2: Selected Natural Products Synthesized Using this compound Chemistry
| Natural Product | Key this compound-Based Reaction | Reference(s) |
| Aphidicolin | This compound-cyclopentene rearrangement | wikipedia.orgacs.org |
| Zizaene | This compound-cyclopentene rearrangement | rsc.orgacs.org |
| Hirsutene | This compound-cyclopentene rearrangement | rsc.org |
| (+)-Dictamnol | [5+2] Cycloaddition | wikipedia.org |
| Melodinus Alkaloids | Palladium-catalyzed [3+2] cycloaddition | nih.gov |
| Salviasperanol | Acid-mediated this compound rearrangement | wikipedia.org |
This table highlights a few examples and is not an exhaustive list.
The ability to construct complex carbocyclic and polycyclic frameworks with high stereocontrol makes this compound a powerful and enduring tool in the art and science of total synthesis.
Total Syntheses Utilizing the this compound-Cyclopentene Rearrangement
The thermal or transition-metal-catalyzed rearrangement of a vinyl-substituted cyclopropane to a cyclopentene is a powerful ring-expansion reaction that has been a key strategy in the synthesis of several complex natural products. wikipedia.org This transformation allows for the stereospecific formation of five-membered rings, often with a high degree of control over the resulting stereochemistry. wikipedia.org
One of the earliest and most notable applications of this rearrangement in natural product synthesis was demonstrated by Trost in the total synthesis of (±)-aphidicolin. A key step in this synthesis involved the conversion of a siloxythis compound intermediate into a cyclopentene, which established the [6-6-5] fused carbon skeleton characteristic of the natural product. wikipedia.org
Similarly, Piers and his group utilized the this compound-cyclopentene rearrangement in their synthesis of (±)-zizaene. acs.org This approach effectively constructed the tricyclic core of the sesquiterpene. Hudlicky and coworkers also employed this strategy in the synthesis of other terpenes, including (±)-hirsutene and (±)-isocomene. wikipedia.org In these syntheses, flash vacuum pyrolysis was often used to induce the rearrangement, showcasing the utility of high-temperature methods in specific synthetic contexts. acs.orgnih.gov
More recently, an acid-mediated this compound rearrangement was a pivotal step in the synthesis of salviasperanol. wikipedia.org This demonstrates the versatility of the rearrangement, which can be promoted under various conditions to suit the specific needs of a synthetic route. The rearrangement has also been applied to the synthesis of other natural products such as specionin. rsc.org
The stereochemistry of the starting this compound is often transferred with high fidelity to the cyclopentene product, making this a valuable method for asymmetric synthesis. pku.edu.cn Heteroatom variants of this rearrangement, such as the cyclopropylimine–pyrroline rearrangement, have also been employed in the synthesis of alkaloids like (±)-mesembrine and (±-aspidospermine. acs.org
A selection of natural products synthesized using the this compound-cyclopentene rearrangement as a key step is presented below.
| Natural Product | Key Transformation | Reference |
| (±)-Aphidicolin | This compound-cyclopentene rearrangement | wikipedia.org |
| (±)-Zizaene | This compound-cyclopentene rearrangement | acs.org |
| (±)-Hirsutene | This compound-cyclopentene rearrangement | wikipedia.org |
| (±)-Isocomene | This compound-cyclopentene rearrangement | wikipedia.org |
| Salviasperanol | Acid-mediated this compound rearrangement | wikipedia.org |
| (±)-Mesembrine | Cyclopropylimine–pyrroline rearrangement | acs.org |
| (±)-Aspidospermine | Cyclopropylimine–pyrroline rearrangement | acs.org |
Role in Cycloaddition-Based Natural Product Syntheses
Vinylcyclopropanes are versatile building blocks in a variety of transition-metal-catalyzed cycloaddition reactions, providing efficient pathways to mono-, bi-, and polycyclic systems. pku.edu.cn These reactions leverage the strain of the cyclopropane ring and the reactivity of the vinyl group to construct five- to eight-membered carbocycles. acs.orgnih.gov The mode of cycloaddition can often be controlled by the substitution pattern on the this compound and the choice of catalyst. pku.edu.cn
Rhodium-catalyzed cycloadditions have been particularly well-explored. Depending on the connectivity of other functional groups to the this compound, it can act as a three-carbon (C3) or five-carbon (C5) synthon. pku.edu.cnnih.gov For instance, vinylcyclopropanes can participate in [3+2], [5+2], [4+3], and even more complex multicomponent cycloadditions. pku.edu.cnpku.edu.cn
A significant application of this chemistry is in the construction of fused bicyclic systems with bridgehead quaternary carbon centers, a common motif in natural products. pku.edu.cnnih.gov The [3+2+1] cycloaddition of 1-yne-vinylcyclopropanes, for example, has been instrumental in the synthesis of α-agarofuran, which features a fused 6/6 bicyclic ring system with a bridgehead methyl group. pku.edu.cn In this synthesis, the rhodium-catalyzed cycloaddition of a 1-yne-VCP substrate proceeded in high yield and with excellent diastereoselectivity. pku.edu.cn
Palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with electron-deficient olefins have also been utilized in natural product synthesis, such as in the construction of the cyclopentane core of the Melodinus alkaloids. pku.edu.cn These reactions proceed through a zwitterionic π-allylpalladium(II) intermediate. pku.edu.cn
The diverse cycloaddition pathways of vinylcyclopropanes have made them valuable tools for the rapid assembly of complex molecular scaffolds, often with high levels of stereocontrol. pku.edu.cn
| Cycloaddition Type | Catalyst | Application in Natural Product Synthesis | Reference |
| [3+2+1] | Rhodium | α-Agarofuran | pku.edu.cn |
| [3+2] | Palladium | Melodinus alkaloids | pku.edu.cn |
| [5+2] | Rhodium | Construction of seven-membered rings | pku.edu.cn |
| [4+3] | Rhodium | Synthesis of seven-membered carbocycles | pku.edu.cn |
Access to Chiral Molecules with Diverse Functionalities through VCP Chemistry
The ring-opening of vinylcyclopropanes provides a powerful method for generating chiral molecules with a variety of functional groups. researchgate.net Catalytic asymmetric ring-opening reactions, in particular, have emerged as a highly efficient strategy for accessing these valuable building blocks. researchgate.net While cycloaddition reactions of vinylcyclopropanes are well-established, the development of catalytic, asymmetric ring-opening reactions is a more recent but rapidly growing field. researchgate.netresearchgate.net
Transition metal catalysts, including those based on palladium, rhodium, nickel, and iron, have been successfully employed in these transformations. pku.edu.cnresearchgate.netrsc.org For instance, enantioselective allylic substitution reactions using vinylcyclopropanes as substrates can generate chiral products with high enantiomeric excess. researchgate.net In these reactions, a transition metal catalyst facilitates the ring-opening of the this compound to form a π-allylmetal intermediate, which then reacts with a nucleophile in an enantioselective manner. researchgate.net
Phosphine-catalyzed asymmetric [3+2] annulations between vinylcyclopropanes and imines have been developed to produce highly functionalized chiral pyrrolidines with excellent enantioselectivity (up to 98% ee) and diastereoselectivity. researchgate.net This method utilizes the this compound as a synthon in a phosphine-mediated asymmetric annulation. researchgate.net
Furthermore, organocatalysis has been successfully applied to the enantioselective this compound-cyclopentene rearrangement. csic.es Using a chiral secondary amine catalyst, racemic (vinylcyclopropyl)acetaldehydes can be converted into cyclopentenes with high enantioselectivity. csic.es This process occurs through a dynamic kinetic asymmetric transformation (DYKAT), where the chiral information in the starting material is erased upon ring opening, and the stereochemistry of the final product is dictated by the chiral catalyst. csic.es
Iron-catalyzed dicarbofunctionalization of vinylcyclopropanes has also been shown to proceed with enantioselectivity when a chiral iron species is used. rsc.org This allows for the stereoselective formation of new carbon-carbon bonds. rsc.org These methods provide access to a wide range of chiral molecules that can serve as versatile intermediates in the synthesis of more complex targets.
| Catalytic System | Transformation | Chiral Product | Reference |
| Chiral Phosphine (B1218219)/Nickel | Asymmetric allylation of secondary phosphine oxide | Chiral phosphine oxides | researchgate.net |
| Chiral Phosphine | [3+2] annulation with imines | Chiral pyrrolidines | researchgate.net |
| Chiral Secondary Amine | Enantioselective this compound-cyclopentene rearrangement | Chiral cyclopentenes | csic.es |
| Chiral Iron Complex | Enantioselective dicarbofunctionalization | Chiral functionalized alkanes | rsc.org |
Future Research Directions and Perspectives in Vinylcyclopropane Chemistry
Development of Novel Catalytic Systems for VCP Transformations
The advancement of vinylcyclopropane chemistry is intrinsically linked to the discovery of new and more efficient catalytic systems. While significant progress has been made with transition metals like palladium, rhodium, and nickel, considerable opportunities exist for future exploration.
Transition Metal Catalysis: Recent breakthroughs, such as the rhodium-catalyzed enantioconvergent rearrangement of racemic vinyl gem-difluorocyclopropanes, have demonstrated the power of catalyst design in achieving high levels of chemo- and enantioselectivity. rsc.orgchemrxiv.orgchemrxiv.org This reaction provides access to valuable chiral cyclopentenones and gem-difluorocyclopentenes, showcasing a novel reactivity mode for VCP derivatives. rsc.orgchemrxiv.orgchemrxiv.org Future work will likely focus on expanding the scope of metals and ligands to control different reaction pathways. For instance, cobalt-catalyzed [5+1] cycloadditions of vinylidenes and vinylcyclopropanes offer a unique route to methylenecyclohexenes with all-meta substitution patterns, a transformation that complements traditional Diels-Alder reactions. nih.gov The development of catalysts based on less precious, earth-abundant metals is also a key area of interest.
Organocatalysis and Biocatalysis: The application of organocatalysis to VCP transformations is a promising and relatively underexplored area. Chiral aminocatalysis, for example, could be employed to activate VCPs towards new modes of asymmetric functionalization. Furthermore, the field of biocatalysis presents an exciting frontier for the synthesis of vinylcyclopropanes and their subsequent transformations. nih.govwpmucdn.com Engineered enzymes could offer unparalleled levels of stereocontrol and operate under environmentally benign conditions, addressing the growing demand for sustainable chemical synthesis. nih.govwpmucdn.com
| Catalyst Type | Metal/Catalyst | Transformation | Key Features |
| Transition Metal | Rhodium(I) | Enantioconvergent Rearrangement | Access to chiral cyclopentenones and gem-difluorocyclopentenes. rsc.orgchemrxiv.orgchemrxiv.org |
| Transition Metal | Nickel(0)-NHC | Isomerization | Rearrangement of unactivated vinylcyclopropanes to cyclopentenes. |
| Transition Metal | Cobalt | [5+1] Cycloaddition | Synthesis of all-meta substituted methylenecyclohexenes. nih.gov |
| Biocatalysis | Engineered Enzymes | Asymmetric Cyclopropanation | High stereocontrol under mild conditions. nih.govwpmucdn.com |
Exploration of Unprecedented Reactivity Modes and Chemoselectivities
A central theme in the future of VCP chemistry is the discovery of fundamentally new ways in which these molecules can react. The inherent strain of the cyclopropane (B1198618) ring, coupled with the electronic nature of the vinyl group, provides a rich playground for chemical innovation.
One of the key future directions lies in controlling the chemoselectivity of VCP reactions. For example, a recent study on a rhodium-catalyzed process demonstrated remarkable chemodivergence, where the choice of reaction vessel (glass vs. polypropylene tube) dictated the selective formation of either chiral cyclopentenones or gem-difluorocyclopentenes from the same starting material. rsc.orgchemrxiv.org Understanding and harnessing such subtle effects will be crucial for developing highly selective synthetic methods.
Furthermore, the exploration of metalloradical catalysis has opened a new paradigm in VCP reactivity. Contrary to the well-established use of VCPs as radical clocks that undergo rapid ring-opening, Ni(I) metalloradicals have been shown to trigger a reversible cis/trans isomerization without ring cleavage. This discovery challenges conventional wisdom and opens up new avenues for stereochemical control and the synthesis of complex molecules.
Future research will likely focus on:
Catalyst-controlled divergent synthesis: Designing catalytic systems that can be "switched" to favor different reaction pathways from a single VCP substrate.
Harnessing radical intermediates: Moving beyond radical clock reactions to utilize radical intermediates in a controlled manner for novel bond formations.
Exploring higher-order cycloadditions: While [3+2] and [5+2] cycloadditions are well-established, the development of catalytic systems for other cycloaddition modes remains an active area of research. illinois.edu
Integration of this compound Chemistry with Sustainable Methodologies
The principles of green and sustainable chemistry are increasingly influencing the direction of synthetic chemistry research. VCP chemistry is well-positioned to contribute to this paradigm shift due to its potential for atom- and step-economical transformations. rsc.org The ring-opening and rearrangement reactions of VCPs often allow for the rapid construction of molecular complexity from relatively simple starting materials.
Future efforts in this area will likely concentrate on several key aspects:
Development of catalytic cycles using earth-abundant metals: Reducing the reliance on precious metals like rhodium and palladium is a major goal for sustainable chemistry.
Biocatalytic approaches: As mentioned earlier, the use of enzymes for the synthesis and transformation of VCPs represents a highly promising avenue for green chemistry. nih.govwpmucdn.com Biocatalysis often proceeds under mild conditions (aqueous media, ambient temperature and pressure) and can provide access to enantiopure products. nih.govwpmucdn.com
Use of renewable feedstocks: Investigating synthetic routes to VCPs from biomass-derived starting materials will be a crucial step towards a more sustainable chemical industry.
Photocatalysis: The use of visible light to drive VCP transformations is an emerging area that offers a green alternative to thermally promoted reactions. scispace.comnih.gov
Advanced In Situ Spectroscopic and Mechanistic Probes for Reaction Monitoring
A deeper understanding of reaction mechanisms is essential for the rational design of new catalysts and the optimization of reaction conditions. The transient and often complex intermediates involved in VCP transformations present a significant challenge for mechanistic studies. The application of advanced in situ spectroscopic techniques will be instrumental in overcoming these hurdles.
Spectroscopic and Computational Tools:
| Technique | Application in VCP Chemistry |
| In Situ NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation to elucidate reaction kinetics and identify intermediates. |
| Mass Spectrometry | Detection of transient catalytic species and reaction intermediates to map out catalytic cycles. scispace.com |
| Density Functional Theory (DFT) | Computational modeling of reaction pathways, transition states, and intermediate structures to provide insights into reaction mechanisms and selectivity. nih.govacs.orgresearchgate.netfrontiersin.orgpku.edu.cn |
Future research will likely see the increased application of these techniques in combination to provide a comprehensive picture of VCP reaction mechanisms. For instance, coupling in situ NMR with DFT calculations can provide a powerful tool for validating proposed mechanistic pathways. nih.govacs.orgresearchgate.netfrontiersin.orgpku.edu.cn Time-resolved optical spectroscopy can also be employed in photocatalytic systems to understand the energy transfer processes involved. nih.gov These detailed mechanistic insights will be crucial for the development of next-generation catalysts with enhanced activity and selectivity.
Expanding the Scope of this compound Derivatives in Functional Material Synthesis
While the application of VCPs in organic synthesis, particularly in the construction of natural products, is well-established, their use in materials science is a nascent and rapidly growing field. wikipedia.orgresearchgate.netresearchgate.netorganicreactions.org The ability of VCPs to undergo ring-opening polymerization makes them attractive monomers for the synthesis of polymers with unique properties.
Polymer Chemistry: Radical ring-opening polymerization of VCP monomers can lead to polymers with a 1,5-enyne structure in the backbone. researchgate.netsci-hub.box A key advantage of this process is the potential for low volume shrinkage during polymerization, which is highly desirable in applications such as dental fillings and coatings. sci-hub.boxrloginconsulting.com Future research in this area will likely focus on:
Synthesis of novel VCP monomers: The design and synthesis of VCPs with various functional groups will allow for the creation of polymers with tailored properties, such as thermoresponsiveness. rsc.org
Controlled polymerization techniques: The application of controlled radical polymerization methods will enable the synthesis of well-defined polymer architectures with controlled molecular weights and low dispersities.
Post-polymerization modification: The double bonds in the backbone of poly(this compound)s can be further functionalized through post-polymerization modification, providing a route to a wide range of functional materials. rsc.orgresearchgate.net
Advanced Materials: The unique electronic and structural features of VCPs could also be exploited in the synthesis of other advanced materials. For example, the incorporation of VCP units into conjugated polymer backbones could lead to new materials with interesting optoelectronic properties. The development of VCP-based crosslinkers could also find applications in the creation of novel polymer networks and gels. researchgate.net
Q & A
Q. What experimental methodologies are recommended for synthesizing vinylcyclopropane derivatives with high stereochemical control?
To achieve stereochemical precision, employ [1,3]-sigmatropic rearrangements or transition-metal-catalyzed cyclopropanation. Use chiral ligands (e.g., bisoxazolines) in asymmetric catalysis to control enantioselectivity . Characterize products via H/C NMR and X-ray crystallography to confirm stereochemistry. For reproducibility, document reaction parameters (temperature, solvent, catalyst loading) meticulously .
Q. How can conflicting spectroscopic data for this compound derivatives be resolved during structural elucidation?
Contradictions in NMR or IR spectra often arise from conformational flexibility or impurities. Perform variable-temperature NMR to assess dynamic effects . Cross-validate with high-resolution mass spectrometry (HRMS) and computational methods (DFT calculations for expected spectral patterns). Replicate synthesis and purification steps to exclude impurity interference .
Q. What are the best practices for assessing the thermal stability of this compound under reaction conditions?
Conduct differential scanning calorimetry (DSC) to determine decomposition temperatures. Use in situ FTIR or Raman spectroscopy to monitor bond cleavage during heating. For kinetic studies, apply the Arrhenius equation to extrapolate stability across temperatures. Report solvent effects, as polar aprotic solvents may stabilize intermediates .
Advanced Research Questions
Q. How do stereoelectronic effects influence the ring-opening reactivity of this compound in transition-metal-catalyzed reactions?
Design experiments to isolate intermediates (e.g., via cryogenic trapping) and analyze using XAS (X-ray absorption spectroscopy) or EPR for electronic structure insights. Compare reactivity of substituted derivatives (e.g., electron-withdrawing vs. donating groups) to quantify electronic effects. Theoretical studies (NBO analysis, frontier molecular orbitals) can correlate stereoelectronic parameters with reaction barriers .
Q. What strategies mitigate data reproducibility challenges in this compound-mediated cascade reactions?
Systematically vary catalysts (e.g., Pd vs. Rh), solvents, and additives to identify critical variables. Use design of experiments (DoE) to optimize conditions and reduce confounding factors. Publish full datasets (raw spectra, chromatograms) in supplementary materials to enable independent validation .
Q. How can computational models predict regioselectivity in this compound cycloaddition reactions?
Apply density functional theory (DFT) to map potential energy surfaces for competing pathways (e.g., [3+2] vs. [4+2] cycloadditions). Validate models against experimental kinetic isotope effects (KIEs) and substituent trends. Open-source tools like Gaussian or GAMESS are recommended for transparency .
Data Analysis & Contradiction Management
Q. What statistical approaches are suitable for analyzing discrepancies in this compound reaction yields?
Use multivariate regression to isolate variables (e.g., catalyst loading, temperature). For small datasets, apply non-parametric tests (Mann-Whitney U) to compare yield distributions. Report confidence intervals and effect sizes to contextualize "failed" replicates .
Q. How should researchers address contradictory literature reports on this compound’s photochemical behavior?
Conduct meta-analyses to identify methodological differences (e.g., light source wavelength, solvent quenching). Replicate key studies under standardized conditions. Use transient absorption spectroscopy to detect short-lived intermediates missed in prior work .
Methodological Frameworks
Q. What ethical considerations apply when publishing datasets on hazardous this compound reactions?
Disclose safety protocols (e.g., inert atmosphere handling, explosion-proof equipment) in the methods section. Anonymize raw data to protect proprietary synthesis routes while ensuring reproducibility. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
Q. How can researchers balance innovation and rigor when proposing novel this compound applications?
Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during project design. Pilot studies should test feasibility, while peer review at the hypothesis stage ensures novelty and relevance. Use pre-registration platforms to document hypotheses and methods transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
